(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-(4-methoxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-9-7-8(15-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPULKDYZGWMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364007 | |
| Record name | tert-Butyl (4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551950-46-0 | |
| Record name | tert-Butyl (4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS: 551950-46-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind the experimental procedures.
Introduction: The Strategic Importance of a Protected Pyridine
This compound, also known by synonyms such as tert-butyl 4-methoxypyridin-2-ylcarbamate and 2-BOC-Amino-4-methoxypyridine, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure is deceptively simple, yet it combines two features of high strategic value in drug design: a substituted pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group.
The pyridine moiety is a common scaffold in a vast array of bioactive molecules, offering a nitrogen-containing aromatic system that can engage in hydrogen bonding and other non-covalent interactions with biological targets. The methoxy group at the 4-position can enhance solubility and modulate the electronic properties of the ring, potentially influencing binding affinity to target proteins.[2]
The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis.[3] Its purpose is to temporarily mask the reactivity of the amine functionality, allowing for selective chemical transformations at other positions of the molecule. The Boc group is prized for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions, a critical feature for multi-step synthetic campaigns.[3]
This strategic combination makes this compound a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 551950-46-0 | [1][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1][4] |
| Appearance | White Solid | [5] |
| Melting Point | 124-127 °C | LookChem |
| Boiling Point (Predicted) | 291.8°C at 760 mmHg | LookChem |
| Density (Predicted) | 1.146 g/cm³ | LookChem |
| Solubility | The methoxy-pyridine moiety is noted to enhance solubility. | [2] |
| Storage Temperature | 0-5°C | [5] |
| MDL Number | MFCD05663515 | [1] |
| InChI Key | APPULKDYZGWMNP-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism
The synthesis of this compound is a prime example of a Boc protection reaction, a cornerstone of modern organic synthesis. The following protocol is a detailed, self-validating procedure for the preparation of this compound from commercially available starting materials.
Experimental Protocol: Boc Protection of 2-Amino-4-methoxypyridine
This protocol is based on established methods for the Boc protection of aminopyridines, utilizing di-tert-butyl dicarbonate as the Boc source.
Materials:
-
2-Amino-4-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-methoxypyridine (1.0 equivalent). Dissolve the starting material in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (Et₃N) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes. The triethylamine acts as a base to neutralize the acid generated during the reaction.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound as a white solid.
Boc Protection Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of Boc Protection
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminopyridine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide anion and carbon dioxide, to form the stable carbamate product. The triethylamine acts as a base to deprotonate the positively charged nitrogen intermediate, driving the reaction to completion.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents, most notably kinase inhibitors.
Case Study: Pexidartinib (Turalio)
A prominent example of the utility of this compound is in the synthesis of Pexidartinib , an orally available small molecule tyrosine kinase inhibitor.[4] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[4]
In the synthesis of Pexidartinib, this compound serves as a crucial building block. The Boc-protected amine allows for other chemical modifications to be made to the pyridine ring or other parts of the molecule without interference from the reactive amine group. In the later stages of the synthesis, the Boc group is removed under acidic conditions to reveal the free amine, which can then be coupled with other fragments to complete the synthesis of the final drug molecule.
Caption: Simplified workflow illustrating the use of the title compound in Pexidartinib synthesis.
Mechanism of Action of Pexidartinib: Targeting the CSF-1R Pathway
Pexidartinib's therapeutic effect stems from its inhibition of the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[6][7][8] In certain cancers, the tumor microenvironment is rich in tumor-associated macrophages (TAMs), which can promote tumor growth and metastasis.[4]
By inhibiting CSF-1R, Pexidartinib blocks the signaling cascade that supports the survival and function of these TAMs, thereby altering the tumor microenvironment to be less hospitable for cancer cell growth.
Caption: Simplified diagram of the CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Conclusion
This compound is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its well-defined physicochemical properties and the robust methodology for its synthesis make it a reliable and valuable tool for medicinal chemists. The critical role it plays in the synthesis of targeted therapies like Pexidartinib underscores its importance in the ongoing development of novel treatments for cancer and other diseases. This guide has provided a comprehensive overview of this key intermediate, from its synthesis to its application, to empower researchers in their pursuit of innovative therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to tert-Butyl (4-methoxypyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-methoxypyridin-2-yl)carbamate, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with a methoxy group and a tert-butoxycarbonyl (Boc)-protected amine, renders it a versatile building block for the synthesis of complex molecular architectures. The Boc protecting group provides stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality for further elaboration.[1][2] This attribute is paramount in multi-step syntheses of pharmacologically active compounds. The methoxypyridine moiety itself is a common scaffold in numerous therapeutic agents, contributing to target engagement and influencing pharmacokinetic properties. This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-butyl (4-methoxypyridin-2-yl)carbamate, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
The physical and chemical properties of tert-butyl (4-methoxypyridin-2-yl)carbamate are fundamental to its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 551950-46-0 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Appearance | White Solid | [3] |
| Melting Point | 124-127 °C | [4] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methanol. Slightly soluble in water. | [5] |
| Storage Temperature | 0-5 °C | [3] |
Synthesis and Characterization
The synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate is most commonly achieved through the protection of its precursor, 2-amino-4-methoxypyridine. The Boc protection strategy is widely employed due to its high efficiency and the stability of the resulting carbamate.
Synthesis of the Precursor: 2-Amino-4-methoxypyridine
A common and effective method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-4-chloropyridine, with sodium methoxide.[5]
Experimental Protocol:
-
In a sealed reaction tube, dissolve 4-chloropyridin-2-amine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).
-
Heat the reaction mixture at 145 °C for 6 hours.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol, to yield 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[5]
The causality behind this experimental choice lies in the electron-deficient nature of the pyridine ring, which facilitates nucleophilic substitution. The high temperature is necessary to overcome the activation energy of the reaction.
Boc Protection of 2-Amino-4-methoxypyridine
The protection of the amino group of 2-amino-4-methoxypyridine with a tert-butoxycarbonyl group is a standard procedure in organic synthesis. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolve 2-amino-4-methoxypyridine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice/water bath.
-
Add triethylamine (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2 equivalents) in the same solvent.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the product by recrystallization or column chromatography to obtain tert-butyl (4-methoxypyridin-2-yl)carbamate as a white solid.
The use of DMAP as a catalyst is crucial for accelerating the acylation of the pyridine amine, which is a relatively weak nucleophile. The reaction is performed at a low temperature to control the reactivity of Boc₂O and minimize side reactions.
Characterization
While specific experimental spectral data for tert-butyl (4-methoxypyridin-2-yl)carbamate is not widely published, characterization would typically involve the following techniques, with expected spectral features based on its structure and data from analogous compounds:
-
¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methoxy group, and distinct signals for the protons on the pyridine ring.[7]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the pyridine ring.[7]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (224.26 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carbamate, and C-O stretching of the methoxy group.[9]
Applications in Drug Development
tert-Butyl (4-methoxypyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The carbamate moiety can act as a bioisostere for other functional groups or can be strategically cleaved during the final stages of a synthesis to reveal a primary or secondary amine for further functionalization.[1][2]
While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, the methoxypyridine scaffold is a component of numerous bioactive molecules. For instance, methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[10] The strategic placement of the methoxy and protected amine groups on the pyridine ring allows for diverse synthetic manipulations to explore structure-activity relationships.
Logical Workflow for Utilization in Drug Discovery:
Caption: Synthetic workflow from the intermediate to drug discovery.
Conclusion
tert-Butyl (4-methoxypyridin-2-yl)carbamate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined physical properties and the robust synthetic routes for its preparation make it a reliable starting material for the creation of novel and complex molecules. The strategic importance of the Boc-protected amine and the methoxypyridine core ensures its continued relevance in the pursuit of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their drug discovery and development endeavors.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (C11H16N2O3) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
This technical guide provides a comprehensive walkthrough for the structural elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this compound. We will delve into the rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into data interpretation and experimental design.
Introduction and Foundational Characterization
The subject of our analysis is this compound, also known as tert-butyl N-(4-methoxypyridin-2-yl)carbamate.[2][3] Before embarking on a detailed spectroscopic analysis, it is crucial to establish the foundational physicochemical properties of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 551950-46-0 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [2] |
| Molecular Weight | 224.26 g/mol | [2] |
| Monoisotopic Mass | 224.11609 Da | [3] |
| Appearance | Solid | [4] |
| Melting Point | 124-127 °C | [1] |
The tert-butyl carbamate (Boc) protecting group is a cornerstone in modern organic synthesis, enabling selective reactions on polyfunctional molecules. The methoxy-pyridine moiety is a common scaffold in medicinal chemistry, often imparting desirable solubility and protein-binding characteristics.[1] Therefore, rigorous structural verification of intermediates like this is paramount to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient.
The Strategic Workflow for Structure Elucidation
A multi-faceted analytical approach is essential for the unambiguous structural determination of this compound. Our strategy integrates Mass Spectrometry to determine the molecular mass and fragmentation patterns, Infrared Spectroscopy to identify key functional groups, and a suite of NMR techniques for a detailed map of the molecular skeleton.
Figure 1: A streamlined workflow for the structural elucidation of this compound.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is the initial and indispensable technique for confirming the molecular weight of the synthesized compound. For this compound, we would expect to observe the protonated molecule in the mass spectrum.
Expected Mass Spectrum Data
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 225.1234 | Protonated molecule |
| [M+Na]⁺ | 247.1053 | Sodium adduct |
| [M-C₄H₈]⁺ or [M-56]⁺ | 169.0662 | Loss of isobutylene from the Boc group |
| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 124.0604 | Loss of the entire Boc group |
The observation of the protonated molecule [M+H]⁺ at m/z 225.1234 would provide strong evidence for the expected molecular formula of C₁₁H₁₆N₂O₃.
Fragmentation Analysis: A Structural Fingerprint
The fragmentation pattern in mass spectrometry provides valuable structural information. The tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation, primarily through the loss of isobutylene (56 Da) or the entire Boc group (101 Da). The presence of ions at m/z 169 and 124 would be highly indicative of the Boc protecting group.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds.
Expected IR Absorption Frequencies
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Carbamate) | 3300 - 3500 | Indicates the presence of the secondary amine in the carbamate linkage. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds of the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Arises from the C-H bonds of the methoxy and tert-butyl groups. |
| C=O Stretch (Carbamate) | 1690 - 1730 | A strong absorption characteristic of the carbonyl group in the Boc protecting group. |
| C=C and C=N Stretch (Pyridine Ring) | 1450 - 1600 | Multiple bands indicating the aromatic nature of the pyridine ring. |
| C-O Stretch (Ether and Carbamate) | 1000 - 1300 | Corresponds to the C-O bonds of the methoxy and carbamate groups. |
The presence of a strong carbonyl absorption around 1700 cm⁻¹ and an N-H stretch above 3300 cm⁻¹ would provide compelling evidence for the carbamate functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms in this compound.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.0 | d | 1H | Proton on the pyridine ring adjacent to the nitrogen. |
| H-5 | ~7.5 | dd | 1H | Proton on the pyridine ring. |
| H-3 | ~6.7 | d | 1H | Proton on the pyridine ring. |
| -OCH₃ | ~3.8 | s | 3H | Methoxy group protons. |
| -C(CH₃)₃ | ~1.5 | s | 9H | tert-Butyl group protons. |
| -NH- | ~7.8 | s (broad) | 1H | Carbamate N-H proton. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~153 | Carbamate carbonyl carbon. |
| C-4 | ~165 | Pyridine ring carbon attached to the methoxy group. |
| C-2 | ~150 | Pyridine ring carbon attached to the carbamate. |
| C-6 | ~148 | Pyridine ring carbon. |
| C-5 | ~110 | Pyridine ring carbon. |
| C-3 | ~105 | Pyridine ring carbon. |
| -OC(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |
| -OCH₃ | ~55 | Methoxy group carbon. |
| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between atoms.
Figure 2: The central role of 2D NMR in correlating 1D spectral data for unambiguous assignments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We would expect to see correlations between H-5 and H-6, and between H-5 and H-3 on the pyridine ring, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will allow for the definitive assignment of the protonated carbons of the pyridine ring (C-3, C-5, and C-6), as well as the methoxy and tert-butyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary (non-protonated) carbons. Key expected correlations include:
-
The protons of the methoxy group to C-4.
-
The N-H proton to the carbamate carbonyl carbon (C=O) and C-2 of the pyridine ring.
-
The protons of the tert-butyl group to the quaternary carbon of the Boc group and the carbamate carbonyl carbon.
-
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.
Infrared Spectroscopy Analysis
-
Acquire the IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By integrating the data from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate for its use in drug discovery and development.
References
Spectral Data Analysis of tert-butyl (4-methoxypyridin-2-yl)carbamate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for tert-butyl (4-methoxypyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the spectroscopic characteristics of this compound, grounded in established scientific principles and supported by data from analogous structures.
Introduction
Molecular Structure and Spectroscopic Correlation
The structural features of tert-butyl (4-methoxypyridin-2-yl)carbamate are pivotal in interpreting its spectral data. The pyridine ring provides a distinct aromatic system, while the methoxy and Boc groups introduce characteristic signals.
Figure 1: Chemical structure of tert-butyl (4-methoxypyridin-2-yl)carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Pyridine H-6 |
| ~7.5 | s | 1H | NH |
| ~7.0 | d | 1H | Pyridine H-5 |
| ~6.5 | s | 1H | Pyridine H-3 |
| ~3.8 | s | 3H | OCH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of tert-butyl (4-methoxypyridin-2-yl)carbamate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features. The downfield region is expected to show signals for the pyridine ring protons. The proton at the 6-position (H-6) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The protons at the 3 and 5-positions will appear at intermediate chemical shifts. The NH proton of the carbamate group is expected to be a broad singlet around 7.5 ppm. The methoxy group protons will present as a sharp singlet at approximately 3.8 ppm. The most upfield and intense signal will be the singlet corresponding to the nine equivalent protons of the tert-butyl group at around 1.5 ppm, a characteristic feature of the Boc protecting group.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Pyridine C-4 (attached to OCH₃) |
| ~153 | C=O (carbamate) |
| ~151 | Pyridine C-2 (attached to NH) |
| ~148 | Pyridine C-6 |
| ~110 | Pyridine C-5 |
| ~105 | Pyridine C-3 |
| ~80 | C (CH₃)₃ |
| ~55 | OC H₃ |
| ~28 | C(C H₃)₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will display distinct signals for each carbon environment. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around 153 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C-4) will be significantly shielded compared to a typical aromatic carbon, while the carbon attached to the nitrogen of the carbamate (C-2) will also be downfield. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons will be found further upfield at approximately 28 ppm. The methoxy carbon will have a characteristic signal around 55 ppm.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 224 | [M]⁺ (Molecular Ion) |
| 168 | [M - C₄H₈]⁺ |
| 153 | [M - C₄H₉O]⁺ |
| 124 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Figure 2: Predicted key fragmentation pathways for tert-butyl (4-methoxypyridin-2-yl)carbamate.
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 224, corresponding to the molecular weight of the compound. A prominent fragment ion is anticipated at m/z 57, which corresponds to the stable tert-butyl cation ([C₄H₉]⁺). Another significant fragmentation pathway involves the loss of isobutylene (C₄H₈) from the molecular ion, resulting in a peak at m/z 168. The loss of the entire Boc group would lead to a fragment at m/z 124, corresponding to 2-amino-4-methoxypyridine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate) |
| ~1600, ~1500 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (ester) |
| ~1160 | C-O stretch (methoxy) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. A prominent absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate is expected to appear as a moderately broad band around 3300 cm⁻¹. The C-H stretching of the tert-butyl and methoxy groups will be observed around 2970 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1600-1500 cm⁻¹ region. The C-O stretching vibrations of the ester and methoxy groups will be visible in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.[4][5]
Conclusion
The comprehensive spectral analysis presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for the characterization of tert-butyl (4-methoxypyridin-2-yl)carbamate. While based on predicted data derived from analogous structures and fundamental principles, this information serves as a valuable resource for researchers in the verification of this important synthetic intermediate. The detailed experimental protocols and interpretations offer practical guidance for obtaining and analyzing the spectral data in a laboratory setting.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel compounds is paramount. This guide offers a detailed exploration of the ¹H NMR spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a substituted pyridine derivative of interest in medicinal chemistry. Pyridine rings are common scaffolds in pharmaceuticals, and understanding their spectroscopic signatures is crucial for synthesis, characterization, and quality control.[1]
This document will provide a comprehensive analysis of the predicted ¹H NMR spectrum of the title compound, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. We will delve into the chemical shifts, coupling constants, and integration of the various proton signals, explaining the underlying electronic effects of the substituents on the pyridine ring. Furthermore, this guide will present a standardized experimental protocol for acquiring high-quality ¹H NMR spectra of such compounds and will include visual aids to facilitate understanding.
Molecular Structure and Expected ¹H NMR Resonances
The structure of this compound features a pyridine ring with three distinct substituents: a tert-butyl carbamate (Boc) group at the 2-position, a methoxy group at the 4-position, and the heterocyclic nitrogen atom. These substituents exert significant electronic and steric influences on the remaining protons of the pyridine ring, as well as exhibiting their own characteristic signals.
Based on the structure, we anticipate signals corresponding to the following proton environments:
-
Pyridine Ring Protons: Three aromatic protons at positions 3, 5, and 6.
-
Methoxy Group Protons: Three equivalent methyl protons.
-
tert-Butyl Carbamate (Boc) Group Protons: Nine equivalent methyl protons and one N-H proton.
The interplay of the electron-donating methoxy group and the electron-withdrawing/donating nature of the Boc-amino group will dictate the precise chemical shifts and coupling patterns of the pyridine protons.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum for the title compound is not publicly available, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from closely related compounds.
Substituent Effects on the Pyridine Ring
In an unsubstituted pyridine molecule, the protons resonate in a characteristic downfield region due to the electron-withdrawing nature of the nitrogen atom and the ring current effect. The α-protons (at C2 and C6) are the most deshielded (δ 8.5-8.8 ppm), the γ-proton (at C4) is at an intermediate chemical shift (δ 7.5-7.8 ppm), and the β-protons (at C3 and C5) are the most shielded (δ 7.1-7.5 ppm).[1]
In our target molecule, the substituents will modulate these chemical shifts:
-
4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. This will increase the electron density at the ortho (C3 and C5) and para (C2 and C6, though C2 is substituted) positions, leading to an upfield (shielding) shift of the protons at these positions.
-
2-tert-Butyl Carbamate Group: The Boc-amino group has a more complex effect. The nitrogen atom's lone pair can donate electron density into the ring via resonance, which would cause shielding. However, the carbonyl group within the Boc moiety is electron-withdrawing, and the overall effect can be a combination of shielding and deshielding depending on the specific conformation and electronic interactions. Generally, an amino group is considered electron-donating.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.0 - 8.2 | Doublet (d) | JH6-H5 ≈ 5-6 Hz | 1H |
| H-5 | ~6.5 - 6.7 | Doublet of Doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH5-H3 ≈ 2-3 Hz | 1H |
| H-3 | ~7.4 - 7.6 | Doublet (d) | JH3-H5 ≈ 2-3 Hz | 1H |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |
| -NH | ~7.0 - 8.0 | Singlet (s, broad) | - | 1H |
| -C(CH₃)₃ | ~1.5 | Singlet (s) | - | 9H |
Rationale for Predictions:
-
H-6: This proton is at an α-position to the ring nitrogen, which is a strongly deshielding environment.[1] It will appear as a doublet due to coupling with the adjacent H-5 proton (ortho coupling).
-
H-5: This proton is at a β-position and is influenced by the electron-donating methoxy group at the para position, leading to a significant upfield shift. It will be split into a doublet of doublets by H-6 (ortho coupling) and H-3 (meta coupling). Typical ortho coupling constants in pyridines are around 4-6 Hz, while meta couplings are smaller, around 1-3 Hz.[1]
-
H-3: This proton is also at a β-position but is ortho to the electron-donating methoxy group, which would cause some shielding. It will appear as a doublet due to the smaller meta coupling with H-5.
-
-OCH₃: The methoxy group protons will appear as a characteristic singlet in the region of 3.8-4.0 ppm.
-
-NH: The carbamate N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm, a hallmark of the Boc protecting group.[2][3]
Visualizing the Molecular Structure and Key Interactions
To better understand the relationships between the protons, a diagram of the molecular structure and a workflow for spectral analysis are provided below.
Caption: Molecular structure of this compound showing expected proton-proton couplings.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers aiming to acquire a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the choice of solvent can slightly affect the chemical shifts.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines and good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is appropriate to cover the expected range of proton signals.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration and Peak Picking: Integrate all the signals and normalize them to a known number of protons (e.g., the 9 protons of the tert-butyl group). Pick the peaks to determine their precise chemical shifts.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-defined signals that are consistent with its molecular structure. The chemical shifts of the pyridine ring protons are significantly influenced by the electronic effects of the methoxy and tert-butyl carbamate substituents. A thorough understanding of these effects, combined with the characteristic signals of the substituent protons, allows for a confident, albeit predictive, assignment of the entire spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and related compounds, which is an essential step in the process of drug discovery and development. For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR experiments such as COSY and HSQC/HMBC are highly recommended.[4]
References
An In-depth Technical Guide to the Solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (4-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles governing its solubility and providing practical, step-by-step protocols for empirical determination. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates, such as tert-butyl (4-methoxypyridin-2-yl)carbamate, is paramount. Low solubility can lead to challenges in synthesis, purification, and formulation, ultimately impacting bioavailability and therapeutic efficacy.[3][4] This guide will explore the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its quantitative assessment.
Molecular Structure Analysis of tert-butyl (4-methoxypyridin-2-yl)carbamate
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][5][6] Let's dissect the key functional groups of tert-butyl (4-methoxypyridin-2-yl)carbamate and their influence on its solubility profile.
-
Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[7][8][9]
-
Methoxy Group (-OCH₃): This electron-donating group can increase the polarity of the molecule and can also act as a hydrogen bond acceptor.
-
tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar aliphatic group contributes to the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.
-
Carbamate Group (-NHCOO-): The carbamate linkage contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (C=O), allowing for complex interactions with a variety of solvents.[10]
The overall solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate will be a balance between the polar characteristics of the pyridine ring, methoxy, and carbamate groups, and the nonpolar nature of the tert-butyl group.
The Influence of Solvent Properties on Solubility
The choice of solvent is critical in determining the extent to which a compound will dissolve.[6][11] Key solvent properties to consider include polarity, hydrogen bonding capability, and dielectric constant.
Solvent Polarity
Solvents can be broadly classified as polar or nonpolar.[2]
-
Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further divided into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - Cannot donate hydrogen bonds but have polar characteristics.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dipole moments and dielectric constants.
Based on the structure of tert-butyl (4-methoxypyridin-2-yl)carbamate, it is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents due to the presence of hydrogen bond acceptors and a significant dipole moment. Its solubility in nonpolar solvents is likely to be more limited but not negligible due to the tert-butyl group.
Hydrogen Bonding
Hydrogen bonding plays a crucial role in the dissolution process.[7][12] The N-H group in the carbamate moiety of the target molecule can act as a hydrogen bond donor, while the nitrogen of the pyridine ring, the oxygen of the methoxy group, and the carbonyl oxygen of the carbamate are all potential hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.
Caption: Intermolecular interactions between the target molecule and different solvent types.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[3][13][14] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Experimental Workflow
Caption: A streamlined workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials:
-
tert-butyl (4-methoxypyridin-2-yl)carbamate (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess of solid tert-butyl (4-methoxypyridin-2-yl)carbamate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[14][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid, centrifuge the vials or filter the supernatant through a syringe filter.[3]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Solubility Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).
Predicted Solubility Profile and Data Interpretation
While experimental determination is the gold standard, a qualitative prediction of solubility can be made based on the principles discussed.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group will contribute to some solubility, but the polar functionalities will limit it. |
| Polar Aprotic | Acetone, Ethyl Acetate, DCM | Moderate to High | Good balance of polarity to interact with the polar groups without the steric hindrance of protic solvents. |
| Polar Aprotic (High Polarity) | DMSO, DMF | High to Very High | Strong dipole-dipole interactions with the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the molecule, but the bulky tert-butyl group may slightly hinder solvation. |
| Aqueous | Water | Low | The molecule has significant nonpolar character, which will likely limit its solubility in water. |
Data Interpretation: The experimentally determined solubility data should be tabulated for easy comparison. This data will be invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and recrystallization.
-
Formulation Science: Identifying suitable solvent systems for drug delivery.
-
Preclinical Studies: Understanding the biopharmaceutical properties of the compound.
Conclusion
The solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate in organic solvents is governed by a complex interplay of its structural features and the physicochemical properties of the solvent. A thorough understanding of these principles, combined with rigorous experimental determination using methods like the shake-flask protocol, is essential for the successful development of pharmaceuticals. This guide provides the theoretical framework and practical tools necessary for researchers to confidently assess and utilize the solubility characteristics of this important chemical entity.
References
- 1. chem.ws [chem.ws]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Storage and handling of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
An In-depth Technical Guide to the Storage and Handling of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as tert-butyl (4-methoxypyridin-2-yl)carbamate, is a key building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility is intrinsically linked to the tert-butyloxycarbonyl (Boc) protecting group, which masks the reactivity of the pyridinyl amine.[1][2] Proper storage and handling are paramount to preserving the compound's integrity and ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the compound's properties, detailed protocols for its storage and handling, and an explanation of the chemical principles governing these procedures.
Compound Profile and Chemical Rationale
At its core, the behavior of this compound is dictated by the Boc protecting group. This group is designed to be stable under a wide range of conditions, including basic and nucleophilic environments, yet readily cleavable under mild acidic conditions.[1][3] This acid lability is the cornerstone of its function in multi-step synthesis.[1] The primary point of vulnerability for this molecule is the carbamate linkage, which can be hydrolyzed by strong acids, leading to the loss of the protective Boc group and the generation of the free amine.[1][2] Understanding this principle is crucial for preventing inadvertent deprotection and degradation.
Key Chemical Properties
A summary of the essential properties of the compound is provided below.
| Property | Value | Source |
| CAS Number | 551950-46-0 | [4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Appearance | Solid | |
| Primary Hazard | Irritant | [6] |
Hazard Identification and Safety Precautions
While not classified as acutely toxic, this compound is an irritant. Standard laboratory safety protocols should be rigorously followed.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation of dust.[6]
Long-Term Storage Protocol
The primary objective of long-term storage is to prevent degradation from atmospheric moisture and acidic contaminants. The Boc group's sensitivity to acid necessitates storage conditions that are scrupulously dry and free from acidic vapors.
-
Temperature: Store refrigerated at 2-8°C. This slows the rate of any potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This displaces moisture and oxygen, protecting the compound from hydrolysis and oxidation.
-
Container: Use a tightly sealed container, preferably with a secondary seal like parafilm, to prevent ingress of air and moisture.[6]
-
Location: Store in a designated, well-ventilated, and dry area away from incompatible materials, especially strong acids and oxidizing agents.
Step-by-Step Handling and Use Protocol
This protocol outlines the process from retrieving the compound from storage to preparing a solution for an experiment.
Workflow for Safe Handling
Caption: Workflow for handling the compound.
Detailed Steps:
-
Preparation: Before retrieving the compound, ensure you are wearing the appropriate PPE and that the chemical fume hood is operational.
-
Equilibration: Remove the container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 20-30 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened, which could lead to gradual hydrolysis.
-
-
Dispensing: Once equilibrated, open the container inside the fume hood. Use a clean, dry spatula to weigh the desired amount of the solid onto a weigh boat or into a tared vial.
-
Resealing: After dispensing, tightly reseal the original container. If possible, briefly purge the headspace with an inert gas like nitrogen or argon before sealing.
-
Storage Return: Promptly return the sealed container to the 2-8°C storage location.
-
Cleanup: Dispose of any contaminated materials (e.g., weigh boats, gloves) in the appropriate chemical waste container. Clean the balance and surrounding work area.
Chemical Stability and Incompatibility
The stability of this compound is fundamentally linked to the integrity of the Boc group.
Caption: Chemical stability and incompatibility map.
-
Incompatible with Strong Acids: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][7] Contact with these substances, even in vapor form, will lead to the deprotection of the amine and degradation of the starting material.
-
Thermal Stability: While generally stable at room temperature, the Boc group can be thermally labile at elevated temperatures.[7][8] Avoid prolonged heating unless it is part of a specific reaction protocol for thermal deprotection.[7]
-
Incompatible with Strong Oxidizing Agents: As with many complex organic molecules, contact with strong oxidizing agents should be avoided to prevent uncontrolled decomposition.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[6] Ventilate the area and wash the spill site.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CAS 551950-46-0 | this compound - Synblock [synblock.com]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 6. aksci.com [aksci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Stability of tert-butyl (4-methoxypyridin-2-yl)carbamate
Abstract: This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl (4-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's degradation pathways and providing robust, field-proven protocols for its stability assessment. By elucidating the causality behind experimental choices, this guide aims to establish a framework for ensuring the scientific integrity and trustworthiness of stability studies involving this compound and structurally related molecules.
Introduction: The Pivotal Role of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. tert-Butyl (4-methoxypyridin-2-yl)carbamate features two key functional moieties: a tert-butyloxycarbonyl (Boc) protecting group and a 4-methoxypyridine core. Understanding the interplay of these groups under various stress conditions is paramount for predicting potential degradation products and establishing stable formulation strategies.
The Boc group is renowned for its utility in protecting amines during multi-step syntheses due to its stability under a wide range of conditions, yet its lability under acidic conditions is a critical factor to consider.[1][2] The 4-methoxypyridine ring, while generally aromatic and stable, possesses electronic characteristics that can influence its susceptibility to oxidative and photolytic degradation.[3] This guide will dissect the stability profile of the entire molecule, providing a holistic view for the discerning scientist.
Predicted Stability Profile and Degradation Pathways
The chemical stability of tert-butyl (4-methoxypyridin-2-yl)carbamate is primarily dictated by the resilience of the carbamate linkage and the integrity of the substituted pyridine ring. Based on the known reactivity of these functional groups, we can anticipate several potential degradation pathways under forced stress conditions.
Hydrolytic Stability
Acidic Conditions: The Boc group is notoriously susceptible to acid-catalyzed cleavage.[1][4] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and the corresponding carbamic acid of 2-amino-4-methoxypyridine. This carbamic acid is unstable and readily decarboxylates to yield 2-amino-4-methoxypyridine. Therefore, exposure to acidic environments is expected to be the primary route of degradation.
Basic Conditions: The carbamate linkage is generally stable to basic conditions.[1][2][5] Unlike simple esters, the nitrogen lone pair of the carbamate resonates with the carbonyl group, reducing its electrophilicity and thus its susceptibility to nucleophilic attack by hydroxide ions.[5] Significant degradation under basic conditions is not anticipated under moderate temperatures.
Oxidative Stability
The 4-methoxypyridine ring is susceptible to oxidation. The methoxy group is an electron-donating group, which can activate the pyridine ring towards electrophilic attack. Oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or hydroxylation of the pyridine ring.[6] The pyridine ring itself can be a target for oxidative degradation.
Photostability
Pyridine and its derivatives can undergo photochemical reactions.[7] While some pyridine derivatives have been investigated as photostabilizers, the absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation.[3] The presence of the methoxy and carbamate substituents will influence the photolytic stability of the molecule.
Thermal Stability
The Boc protecting group can be thermally labile, although this typically requires elevated temperatures.[8][9] Thermal degradation may proceed via a mechanism similar to acid-catalyzed cleavage, involving the elimination of isobutylene and carbon dioxide to yield 2-amino-4-methoxypyridine.
Experimental Design for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] The following experimental workflow provides a systematic approach to evaluating the chemical stability of tert-butyl (4-methoxypyridin-2-yl)carbamate.
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to induce a target degradation of 5-20%, which is generally sufficient for the validation of stability-indicating methods.[10]
Preparation of Stock Solution
-
Accurately weigh and dissolve tert-butyl (4-methoxypyridin-2-yl)carbamate in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Use this stock solution for all subsequent stress conditions.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Thermal Degradation
-
Place a known amount of the solid compound in a stability chamber at 80°C for 72 hours.
-
After the specified time, dissolve the sample in acetonitrile to the initial stock solution concentration.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Photolytic Degradation
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples with the mobile phase to an appropriate concentration for HPLC analysis.
Analytical Methodology
A validated, stability-indicating HPLC method is crucial for the separation and quantification of the parent compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 270 nm) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. Mass spectrometric detection (LC-MS) should be employed to identify and characterize the degradation products.
Predicted Degradation Products and Their Significance
Based on the anticipated degradation pathways, the following primary degradation products may be observed:
| Stress Condition | Predicted Degradation Product | Structure | Significance |
| Acid Hydrolysis | 2-Amino-4-methoxypyridine | ![]() | Loss of the Boc protecting group, a common synthetic impurity. |
| Oxidative Degradation | tert-butyl (4-methoxy-1-oxido-pyridin-2-yl)carbamate (N-oxide) | ![]() | A potential metabolite and process-related impurity. |
| Thermal Degradation | 2-Amino-4-methoxypyridine | ![]() | Similar to acid hydrolysis, indicating thermal lability of the Boc group. |
The identification and quantification of these degradation products are critical for setting appropriate specifications for the intermediate and ensuring the purity of the final API.
Caption: Predicted major degradation pathways for tert-butyl (4-methoxypyridin-2-yl)carbamate.
Conclusion
The chemical stability of tert-butyl (4-methoxypyridin-2-yl)carbamate is a multifaceted issue governed by the lability of the Boc protecting group and the reactivity of the 4-methoxypyridine core. This guide has outlined the theoretical underpinnings of its stability and provided a robust experimental framework for its assessment. The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis, leading to the formation of 2-amino-4-methoxypyridine. Oxidative conditions may also lead to the formation of an N-oxide derivative. By adhering to the principles of forced degradation and employing validated analytical methods, researchers can ensure the quality and stability of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Mastering the Chemoselectivity: A Detailed Protocol for the Boc Protection of 2-Amino-4-methoxypyridine
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of the exocyclic amino group of 2-amino-4-methoxypyridine. This transformation is a critical step in multistep organic syntheses, particularly in the development of pharmaceutical agents and other complex molecular architectures where the nucleophilicity of the aminopyridine moiety must be temporarily masked. We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step experimental guide, and provide a thorough characterization of the resulting product, tert-butyl (4-methoxypyridin-2-yl)carbamate. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this important synthetic transformation.
Introduction
The selective protection of functional groups is a cornerstone of modern organic synthesis. The amino group, with its inherent nucleophilicity and basicity, often requires masking to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of conditions, including exposure to many nucleophiles and bases, and its facile removal under mild acidic conditions.[1][2]
2-Amino-4-methoxypyridine is a valuable building block in medicinal chemistry, notable for its presence in a variety of biologically active compounds.[1] The pyridine nitrogen and the exocyclic amino group present two potential sites of reaction. However, the amino group is significantly more nucleophilic, allowing for selective protection. The electron-donating nature of the methoxy group at the 4-position further enhances the nucleophilicity of the 2-amino group, facilitating its reaction with electrophiles. This guide will focus on a robust protocol utilizing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Mechanism and Scientific Rationale
The Boc protection of an amine proceeds via nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate.[3] While this reaction can proceed without a catalyst, it is often slow, particularly with less nucleophilic amines. For aminopyridines, which can be considered less nucleophilic than aliphatic amines, the use of a catalyst is highly beneficial.
4-(Dimethylamino)pyridine (DMAP) serves as a potent nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than (Boc)₂O itself, rendering it more susceptible to attack by the weakly nucleophilic 2-amino group of the pyridine substrate.[3][4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to neutralize the tert-butoxycarbamic acid byproduct and drive the reaction to completion.[3] The overall transformation is illustrated below:
Caption: Reaction mechanism of DMAP-catalyzed Boc protection.
Experimental Protocol
This protocol is designed for the synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-4-methoxypyridine | ≥98% | Commercially Available | Store in a cool, dry place.[1] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Can be a low-melting solid. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Highly toxic, handle with care. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house | |
| Brine (saturated aqueous NaCl) | - | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | Commercially Available | For drying the organic phase. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For chromatography. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methoxypyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (TEA) (1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-methoxypyridin-2-yl)carbamate.
Caption: Experimental workflow for Boc protection.
Characterization and Data Analysis
The successful synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate can be confirmed by a combination of spectroscopic techniques.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₆N₂O₃
-
Molecular Weight: 224.26 g/mol
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm. The methoxy group protons should appear as a singlet around δ 3.8 ppm. The aromatic protons on the pyridine ring will appear as distinct signals, and the N-H proton of the carbamate will be a broad singlet. For a similar compound, tert-butyl (4-methoxyphenyl)carbamate, the aromatic protons appear at δ 7.26 (d, J = 8 Hz, 2H) and 6.82 (d, J = 8 Hz, 2H), the NH proton as a broad singlet at δ 6.44, the methoxy protons at δ 3.77 (s, 3H), and the tert-butyl protons at δ 1.50 (s, 9H).[3]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbon of the carbamate (around 153 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the pyridine ring and the methoxy group will also have distinct chemical shifts. For tert-butyl (4-methoxyphenyl)carbamate, the peaks are observed at δ 155.6, 153.2, 131.4, 120.5, 114.1, 80.1, 55.4, and 28.3 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the carbamate group around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
Caption: Workflow for product characterization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or slow reaction | 1. Insufficiently active amine. 2. Impure reagents or wet solvent. 3. Insufficient amount of (Boc)₂O or catalyst. | 1. Increase the amount of DMAP catalyst (up to 0.2 eq). Consider gentle heating (40-50 °C). 2. Use freshly distilled anhydrous solvents and high-purity reagents. 3. Increase the equivalents of (Boc)₂O to 1.5 eq. |
| Formation of di-Boc protected product | 1. Prolonged reaction time or excess (Boc)₂O. 2. Highly reactive amine. | 1. Carefully monitor the reaction by TLC and stop it once the mono-Boc product is the major component. 2. Use a stoichiometric amount of (Boc)₂O. |
| Low isolated yield | 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Hydrolysis of (Boc)₂O. | 1. See "Incomplete or slow reaction". 2. Ensure complete extraction and careful handling during chromatography. 3. Add (Boc)₂O to the reaction mixture in portions. |
| Difficulty in purification | 1. Close Rf values of starting material and product. 2. Presence of byproducts. | 1. Use a long chromatography column and a shallow solvent gradient. 2. Ensure a thorough aqueous work-up to remove water-soluble impurities. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the Boc protection of 2-amino-4-methoxypyridine. The use of a catalytic amount of DMAP is crucial for achieving a high yield in a reasonable timeframe, especially given the moderate nucleophilicity of the aminopyridine substrate. By following the detailed experimental procedure and paying attention to the troubleshooting guide, researchers can confidently synthesize tert-butyl (4-methoxypyridin-2-yl)carbamate, a key intermediate for further synthetic elaborations. The provided characterization data for analogous compounds serves as a valuable reference for confirming the identity and purity of the final product.
References
Application Notes and Protocols: (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Boc-Protected Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged heterocycle, forming the core of numerous blockbuster drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable motif for targeting a wide array of biological targets. The precise functionalization of the pyridine ring is paramount to achieving desired potency and selectivity. This often necessitates the use of protecting groups to mask reactive functionalities during synthetic transformations.
(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-methoxypyridin-2-yl)carbamate, is a key building block in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the 2-amino functionality of the 4-methoxypyridine core. This allows for selective reactions at other positions of the pyridine ring, a critical strategy in the construction of highly substituted, biologically active molecules.[1][2] The methoxy group at the 4-position, a common feature in many approved drugs, can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of this versatile intermediate. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot as needed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 551950-46-0 |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Synthesis Protocol: Boc Protection of 2-Amino-4-methoxypyridine
The synthesis of this compound is achieved through the well-established N-tert-butoxycarbonylation (Boc protection) of 2-amino-4-methoxypyridine.[4] The reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically employed to deprotonate the resulting ammonium species and drive the reaction to completion.
Diagram of the Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M), add a base. Triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) are commonly used.[4][5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.[6][7] This washing sequence removes the base, unreacted Boc₂O, and any aqueous-soluble byproducts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its successful use in subsequent synthetic steps. The following analytical techniques are recommended for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for the title compound are summarized below. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[7]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| ~8.0 ppm (d, 1H, pyridine H-6) | ~153 ppm (C=O, carbamate) |
| ~7.5 ppm (s, 1H, pyridine H-3) | ~152 ppm (C-2, pyridine) |
| ~6.5 ppm (d, 1H, pyridine H-5) | ~165 ppm (C-4, pyridine) |
| ~3.8 ppm (s, 3H, OCH₃) | ~105 ppm (C-5, pyridine) |
| ~1.5 ppm (s, 9H, C(CH₃)₃) | ~98 ppm (C-3, pyridine) |
| ~80 ppm (C(CH₃)₃) | |
| ~55 ppm (OCH₃) | |
| ~28 ppm (C(CH₃)₃) |
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized intermediate. A reverse-phase HPLC method is typically employed.
HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: The product is expected to be more retained than the starting amine due to the lipophilic Boc group.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, a structurally related compound is a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[5][8][9]
The Boc-protected amino-pyridine moiety allows for subsequent functionalization, such as cross-coupling reactions, to introduce the core pharmacophore elements. Following the construction of the desired molecular framework, the Boc group can be cleanly removed under acidic conditions to liberate the free amine for further elaboration.
Illustrative Synthetic Scheme
The following diagram illustrates a generalized synthetic strategy where the title compound could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: A generalized workflow for the application of the title compound in kinase inhibitor synthesis.
This strategic use of this compound underscores its importance in enabling the efficient and controlled synthesis of complex, high-value pharmaceutical agents.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Protection and Deprotection [pt.bzchemicals.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection of tert-butyl (4-methoxypyridin-2-yl)carbamate under acidic conditions
An Application Guide to the Acid-Catalyzed Deprotection of tert-butyl (4-methoxypyridin-2-yl)carbamate
Abstract
This comprehensive application note provides a detailed guide for the acidic deprotection of tert-butyl (4-methoxypyridin-2-yl)carbamate to yield 2-amino-4-methoxypyridine. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, valued for its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2][3] This guide delves into the underlying reaction mechanism, addresses the specific challenges posed by an electron-rich pyridine scaffold, and presents validated, step-by-step protocols using common laboratory acids. It is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this critical transformation.
Introduction: The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in multi-step organic synthesis.[4] Its popularity stems from its ability to withstand nucleophilic attack, catalytic hydrogenation, and basic hydrolysis, allowing for selective transformations elsewhere in the molecule. The group's key strategic advantage is its acid lability, which permits its removal under mild conditions that often leave other acid-sensitive functionalities intact.[5]
The substrate in focus, tert-butyl (4-methoxypyridin-2-yl)carbamate, presents a unique case. The presence of the electron-donating methoxy group enhances the nucleophilicity of the pyridine ring. While this electronic property can influence the reactivity of the carbamate, it also introduces a significant risk of undesirable side reactions during deprotection. This guide provides the technical rationale and experimental protocols to navigate these challenges effectively.
Chemical Principles and Reaction Mechanism
The acid-catalyzed cleavage of a Boc-protected amine proceeds through a well-established pathway. The reaction is initiated by protonation of the carbamate, leading to its fragmentation into a stable carbocation, carbon dioxide, and the desired free amine.
General Mechanism of Deprotection
The deprotection follows a three-step sequence:
-
Protonation: The acid (H-A) protonates the carbonyl oxygen of the Boc group, rendering the carbamate susceptible to cleavage.[6][7]
-
Carbocation Formation: The C-O bond of the tert-butyl group cleaves, releasing a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, liberating carbon dioxide gas and the free amine.[6][7] Under the acidic conditions, the resulting amine is immediately protonated to form the corresponding ammonium salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
The Challenge: Side Reactions with Electron-Rich Aromatics
The primary cause of side-product formation during Boc deprotection is the electrophilic tert-butyl cation generated in Step 2.[8] This cation can alkylate any sufficiently nucleophilic species in the reaction mixture. The 4-methoxypyridine ring is electron-rich and therefore highly susceptible to this electrophilic attack, leading to the formation of an undesired tert-butylated pyridine byproduct.[4][5]
To mitigate this, a scavenger is added to the reaction. A scavenger is a nucleophilic compound that reacts more rapidly with the tert-butyl cation than the substrate or product, effectively "trapping" it and preventing side reactions.[8][9] Common scavengers include triisopropylsilane (TIS), water, or anisole.[8]
Caption: Role of a scavenger in preventing side-product formation.
Experimental Protocols
Two robust protocols are presented, utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. It is imperative to perform these reactions in a well-ventilated fume hood, as they involve corrosive acids and the evolution of gas.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally proceeds rapidly at room temperature.[1][10]
Materials and Reagents:
-
tert-butyl (4-methoxypyridin-2-yl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add tert-butyl (4-methoxypyridin-2-yl)carbamate (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.1–1.5 eq) to the solution and stir for 2 minutes.
-
Rationale: TIS is an effective scavenger for the tert-butyl cation and helps prevent alkylation of the electron-rich pyridine ring.[8]
-
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (10–20 eq) dropwise. Vigorous gas (CO₂) evolution is expected.
-
Rationale: A large excess of TFA ensures rapid and complete reaction.[10] Cooling controls the initial exotherm and rate of gas evolution.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (see Section 4). The reaction is complete upon full consumption of the starting material.
-
Work-up (Isolation as Free Amine): a. Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA. b. Re-dissolve the residue in DCM and cool to 0 °C. c. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until gas evolution ceases and the aqueous layer is basic (pH > 8). d. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-amino-4-methoxypyridine.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and avoids the use of chlorinated solvents. The product is typically isolated as a stable hydrochloride salt.[11][12]
Materials and Reagents:
-
tert-butyl (4-methoxypyridin-2-yl)carbamate
-
4 M HCl solution in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Preparation: Dissolve tert-butyl (4-methoxypyridin-2-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add a large excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 mL per gram of substrate) to the stirred solution at room temperature.
-
Rationale: Using a pre-made solution of HCl ensures accurate stoichiometry and controlled addition. The excess acid drives the reaction to completion.[12]
-
-
Reaction: Stir the mixture at room temperature for 2–16 hours. In many cases, the product hydrochloride salt will precipitate from the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS (see Section 4).
-
Work-up (Isolation as HCl Salt): a. Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. b. Add diethyl ether to the residue and triturate to induce precipitation of a solid. c. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-4-methoxypyridine hydrochloride.
Reaction Monitoring and Characterization
Proper analytical monitoring is crucial to ensure complete conversion and identify any potential issues.
| Technique | Principle | Observations for Successful Deprotection | Advantages/Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the less polar starting material spot (higher Rf) and appearance of a highly polar product spot (lower Rf, often at baseline).[13] | Adv: Simple, fast, and cost-effective for tracking progress.[13] Disadv: Not quantitative; interpretation can be difficult with multiple impurities.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass detection. | Disappearance of the starting material's mass peak and appearance of the product's mass peak ([M+H]+ = 125.1 for the free amine).[13][14] | Adv: Highly sensitive and provides molecular weight confirmation.[13] Disadv: Requires more specialized equipment. |
| 1H NMR Spectroscopy | Measures the magnetic environment of protons. | Complete disappearance of the large singlet signal around δ 1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[13] | Adv: Provides definitive structural evidence of deprotection and product purity.[13] Disadv: Requires a purified sample for clear analysis.[13] |
Experimental Workflow Overview
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid concentration or equivalents.[8][9]2. Insufficient reaction time or temperature.[8][9]3. Presence of water in the reaction mixture (can hydrolyze the acid). | 1. Add additional acid to the reaction.2. Extend the reaction time or allow to warm to room temperature if cooled.3. Ensure use of anhydrous solvents and reagents. |
| Formation of Unknown Byproducts (Observed by LC-MS or NMR) | 1. Alkylation of the pyridine ring by the tert-butyl cation.[4][5][8]2. Degradation of other sensitive functional groups. | 1. Repeat the reaction with an added scavenger such as TIS (1.1-1.5 eq) from the beginning.[8]2. Consider a milder acid or lower reaction temperature. |
| Low Isolated Yield | 1. Product (amine salt) is water-soluble and lost during aqueous work-up.2. Product (free amine) is volatile and lost during concentration.3. Incomplete precipitation of the hydrochloride salt. | 1. For salts, avoid aqueous work-up. Evaporate the solvent and triturate with a non-polar solvent like ether.2. Avoid heating during solvent removal. Use high vacuum at room temperature.3. Add more anti-solvent (e.g., diethyl ether) or cool the mixture to promote precipitation. |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.sg]
- 3. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. benchchem.com [benchchem.com]
- 14. microsaic.com [microsaic.com]
Application Notes and Protocols for (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester in Organic Synthesis
Abstract
(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-methoxypyridin-2-yl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure features a 2-aminopyridine core, where the amine is protected by a tert-butyloxycarbonyl (Boc) group, and a methoxy substituent at the 4-position. This unique combination of functional groups makes it an exceptionally versatile building block. The Boc group provides robust protection for the amine under a variety of conditions while being readily removable under acidic treatment, allowing for sequential functionalization.[3][4] Furthermore, the Boc-protected amine, in concert with the pyridine nitrogen, acts as a powerful directing group for ortho-metalation, enabling regioselective functionalization at the C3 position.[5][6] This guide provides an in-depth exploration of the key reactions of this compound, complete with detailed mechanistic insights and field-proven laboratory protocols designed for researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block
The 2-amino-4-methoxypyridine scaffold is a common motif in a range of biologically active molecules and pharmaceutical agents, including kinase inhibitors.[1] The title compound, this compound, serves as a stable, easily handled precursor for the elaboration of this core structure.
Compound Properties:
| Property | Value |
| CAS Number | 551950-46-0[2] |
| Molecular Formula | C₁₁H₁₆N₂O₃[2] |
| Molecular Weight | 224.26 g/mol [2] |
| Appearance | Yellow or yellow-white solid[7] |
| Melting Point | 124-127 °C[1] |
| Solubility | Soluble in DMSO, DMF, ethyl acetate, and alcohols[7][8] |
The methoxy group enhances the electron density of the pyridine ring and can influence the molecule's solubility and binding affinity to protein targets.[1] The Boc protecting group is crucial for multi-step syntheses, masking the nucleophilicity of the amino group to prevent unwanted side reactions while enabling other transformations on the heterocyclic ring.[1][3]
Synthesis of the Starting Material
The journey into the applications of this compound begins with its preparation. The process involves two main stages: the synthesis of the parent amine, 2-amino-4-methoxypyridine, followed by the protection of the amino group.
Synthesis of 2-Amino-4-methoxypyridine
A common and efficient route to 2-amino-4-methoxypyridine is through a nucleophilic aromatic substitution reaction starting from the more readily available 2-amino-4-chloropyridine.[8]
Protocol 1: Synthesis of 2-Amino-4-methoxypyridine
-
Materials: 2-Amino-4-chloropyridine, Sodium methoxide solution (e.g., 25 wt% in methanol), Methanol.
-
Procedure:
-
In a sealed reaction tube or pressure vessel, dissolve 2-amino-4-chloropyridine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).[8]
-
Seal the vessel and heat the reaction mixture to 145 °C for 6 hours.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., starting from 0% and increasing to 10%) to yield 2-amino-4-methoxypyridine as an off-white solid. (Typical yield: ~79%).[8]
-
Boc Protection of 2-Amino-4-methoxypyridine
With the parent amine in hand, the next step is the introduction of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[4][9]
Protocol 2: Synthesis of this compound
-
Materials: 2-Amino-4-methoxypyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-amino-4-methoxypyridine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base such as triethylamine (1.2 equiv) or a catalytic amount of DMAP (0.1 equiv).[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to afford the title compound as a pure solid.
-
Caption: Synthesis of the title compound.
Key Reactions and Synthetic Applications
The utility of this compound stems from its predictable reactivity at several sites, which can be selectively addressed.
N-H Deprotection: Unveiling the Amine
The removal of the Boc group is a fundamental transformation, liberating the 2-amino group for subsequent reactions such as acylation, alkylation, or sulfonylation. The Boc group is specifically designed to be labile under acidic conditions.[3][9]
Causality and Mechanism: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic acid - TFA).[4] This protonation weakens the C-O bond, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation (loss of CO₂) to yield the free amine.[4]
Protocol 3: Acid-Mediated Boc Deprotection
-
Materials: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) or a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 2-amino-4-methoxypyridine.
-
Data Summary: Deprotection Conditions
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Highly effective, volatile byproduct.[3] |
| HCl (gas or solution) | 1,4-Dioxane, Methanol, Ethyl Acetate | 0 °C to RT | Forms the hydrochloride salt, easy workup.[3] |
| ZnBr₂ | Dichloromethane (DCM) | RT | Milder Lewis acid condition, may offer selectivity in the presence of other acid-labile groups.[10] |
| POCl₃ | Dichloroethane (DCE) | RT | Can be effective and selective, avoiding cleavage of benzyl ethers.[11] |
Directed ortho-Metalation (DoM): Regioselective C-H Functionalization
Perhaps the most powerful application of this reagent is its use in Directed ortho-Metalation (DoM). The Boc-amino group, in conjunction with the pyridine nitrogen, acts as an excellent Directed Metalation Group (DMG).[5][6] This allows for the regioselective deprotonation of the C3 position, which is ortho to the amino group, using a strong organolithium base.
Causality and Mechanism: The Lewis basic oxygen of the Boc carbonyl and the pyridine nitrogen coordinate to the lithium atom of the alkyllithium reagent (e.g., n-BuLi or s-BuLi).[5][6] This pre-coordination complex brings the basic alkyl group into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring.[6] The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles.[5][12]
Caption: General workflow for Directed ortho-Metalation.
Protocol 4: General Procedure for DoM and Electrophilic Quench
-
Materials: this compound, Anhydrous Tetrahydrofuran (THF), sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi), Electrophile (e.g., DMF for formylation, I₂ for iodination, B(OiPr)₃ for borylation).
-
Procedure:
-
To a flame-dried, three-neck flask under a positive pressure of argon, add the Boc-protected pyridine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1-1.3 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution typically develops a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add a solution of the chosen electrophile (1.2-1.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir at -78 °C for another 1-2 hours, then slowly allow the reaction to warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the C3-functionalized pyridine derivative.
-
Application of DoM: Synthesis of Boronic Esters for Cross-Coupling
A premier application of the DoM strategy is the synthesis of boronic acids or their pinacol esters. These boron-containing compounds are indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for C-C bond formation.[13][14]
Protocol 5: Synthesis of tert-butyl (4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
-
Materials: As in Protocol 4, with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) as the electrophile.
-
Procedure:
-
Follow steps 1-4 of Protocol 4 to generate the C3-lithiated intermediate.
-
At -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with the standard aqueous workup and extraction as described in Protocol 4.
-
Purification by silica gel chromatography (eluting with an ethyl acetate/hexanes gradient) provides the desired pyridinylboronic acid pinacol ester.
-
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester synthesized via DoM is a stable, versatile substrate for palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl halides or triflates.[14][15] This reaction sequence (DoM-Borylation-Suzuki) provides a powerful platform for constructing complex biaryl and heteroaryl structures prevalent in pharmaceuticals.[13]
Causality and Mechanism: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[13] It begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 6: General Suzuki-Miyaura Cross-Coupling
-
Materials: Pyridinylboronic acid pinacol ester (from Protocol 5), Aryl halide (Ar-X), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water).
-
Procedure:
-
To a Schlenk flask or microwave vial, add the pyridinylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the coupled product.
-
Data Summary: Typical Suzuki Coupling Conditions
| Catalyst | Ligand (if needed) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
| PdCl₂(dppf) | - | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane | 90-110 |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 |
Conclusion
This compound is a strategically designed and highly effective synthetic intermediate. Its utility is rooted in the orthogonal reactivity afforded by the acid-labile Boc protecting group and its capacity to direct regioselective C-H bond functionalization via ortho-metalation. The protocols and principles outlined in this guide demonstrate its central role in constructing complex substituted pyridine derivatives, particularly through the powerful DoM-borylation-Suzuki coupling sequence. For researchers in drug discovery and process development, mastering the reactions of this building block opens a reliable and efficient pathway to a diverse array of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 551950-46-0 | this compound - Synblock [synblock.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of tert-Butyl (4-methoxypyridin-2-yl)carbamate in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl (4-methoxypyridin-2-yl)carbamate . We will explore its role as a pivotal building block in the synthesis of complex, biologically active molecules. The guide moves beyond simple procedural descriptions to explain the underlying chemical principles and strategic advantages of employing this reagent. Detailed, field-proven protocols for its synthesis and subsequent elaboration via modern cross-coupling and deprotection reactions are provided, grounded in authoritative literature and practical expertise.
Introduction: The Strategic Value of the Protected 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant agents, particularly kinase inhibitors. Its ability to form key hydrogen bond interactions with protein targets makes it a highly sought-after pharmacophore. The specific regioisomer, 2-amino-4-methoxypyridine, is itself a molecule of interest, having been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), a target implicated in inflammatory diseases and neurodegeneration.
However, the direct functionalization of 2-amino-4-methoxypyridine in a multi-step synthesis is fraught with challenges. The nucleophilic amino group can interfere with desired reactions at other positions on the pyridine ring, leading to side products and reduced yields. To overcome this, medicinal chemists employ a "protect-functionalize-deprotect" strategy. The use of the tert-butyloxycarbonyl (Boc) protecting group to form tert-butyl (4-methoxypyridin-2-yl)carbamate is a cornerstone of this approach. The Boc group is exceptionally well-suited for this role due to its robust stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive conditions) and its clean, quantitative removal under mild acidic conditions.
This strategic protection unlocks the full synthetic potential of the 2-amino-4-methoxypyridine core, enabling precise, regioselective modifications necessary for the construction of complex drug candidates.
Physicochemical & Handling Information
Proper handling and storage are critical to maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.
| Property | Value | Source |
| CAS Number | 551950-46-0 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [PubChem][1] |
| Molecular Weight | 224.26 g/mol | [PubChem][1] |
| Appearance | Off-white to yellow solid | [Various][2] |
| Melting Point | 115-118 °C | [Thermo Sci][2] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water. | [Thermo Sci][2] |
| InChIKey | QSZYVPMAEQVMQU-UHFFFAOYSA-N | [PubChem][1] |
Synthesis and Protection Strategy
The overall synthetic strategy involves the initial preparation of the core aminopyridine followed by its protection to yield the versatile carbamate intermediate.
Caption: Synthetic workflow for preparing the target reagent.
Protocol 1: Synthesis of 2-Amino-4-methoxypyridine
This protocol is adapted from established procedures for the nucleophilic substitution of chloropyridines.[3]
Rationale: This step leverages the reactivity of the 4-position of the pyridine ring towards nucleophilic aromatic substitution. Sodium methoxide acts as a strong nucleophile, displacing the chloride to install the desired methoxy group. The reaction is conducted in a sealed tube at elevated temperatures to drive the reaction to completion.
-
Reagents & Materials:
-
4-Chloro-2-aminopyridine (10 g, 78.1 mmol)
-
Sodium methoxide solution (50 mL, 1 M in Methanol)
-
Methanol (for purification)
-
Dichloromethane (for purification)
-
Silica gel for column chromatography
-
Heavy-walled pressure tube with a screw cap
-
Standard laboratory glassware and rotary evaporator
-
-
Procedure:
-
Place 4-chloro-2-aminopyridine (10 g, 78.1 mmol) into a pressure tube.
-
Add the sodium methoxide solution (50 mL, 1 M in MeOH).
-
Seal the tube tightly and place it in an oil bath preheated to 145 °C.
-
Stir the reaction mixture for 6 hours. Monitor reaction completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, carefully unseal the tube.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford 2-amino-4-methoxypyridine as an off-white solid (Typical yield: ~75-80%).
-
Protocol 2: Boc-Protection of 2-Amino-4-methoxypyridine
This is a standard and highly reliable procedure for the protection of an aromatic amine. The catalytic amount of DMAP accelerates the reaction significantly.[3]
Rationale: The lone pair of the amino group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O, which is then readily attacked by the aminopyridine. Triethylamine is often added as a non-nucleophilic base to scavenge the acid generated, though the reaction can proceed without it.
-
Reagents & Materials:
-
2-Amino-4-methoxypyridine (5 g, 40.3 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (9.7 g, 44.3 mmol, 1.1 equiv.)
-
4-Dimethylaminopyridine (DMAP) (246 mg, 2.0 mmol, 0.05 equiv.)
-
Dichloromethane (DCM) (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-amino-4-methoxypyridine (5 g, 40.3 mmol) in DCM (100 mL) in a round-bottom flask.
-
Add DMAP (246 mg, 0.05 equiv.) and Boc₂O (9.7 g, 1.1 equiv.).
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by trituration with hexanes or by silica gel chromatography if necessary to yield tert-butyl (4-methoxypyridin-2-yl)carbamate as a solid (Typical yield: >95%).
-
Application in Palladium-Catalyzed Cross-Coupling
With the amine protected, the pyridine core is now activated for various synthetic elaborations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are workhorse transformations in drug discovery for creating C-C bonds.[4][5] The following protocol provides a representative example of how tert-butyl (4-methoxypyridin-2-yl)carbamate can be used as a coupling partner, assuming a bromo- or iodo-substituent is present on the pyridine ring (e.g., at the 5-position).
Caption: A representative synthetic route using the protected building block.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This protocol is adapted from robust methods developed for the coupling of functionalized heterocyclic halides.[5][6] We will use a hypothetical substrate, tert-butyl (5-bromo-4-methoxypyridin-2-yl)carbamate, for illustrative purposes.
Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. XPhos Pd G2 is a modern, highly active pre-catalyst that is effective for coupling electron-rich pyridines.[5]
-
Reagents & Materials:
-
tert-Butyl (5-bromo-4-methoxypyridin-2-yl)carbamate (319 mg, 1.0 mmol)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv.)
-
XPhos Pd G2 pre-catalyst (40 mg, 0.05 mmol, 5 mol%)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Reaction vial suitable for heating under inert atmosphere
-
-
Procedure:
-
To a reaction vial, add the bromo-pyridine (1.0 mmol), arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture (10 mL, 4:1 ratio).
-
Bubble argon through the solution for 10 minutes to degas the solvent.
-
Add the XPhos Pd G2 pre-catalyst (5 mol%).
-
Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, stirring vigorously.
-
Monitor reaction completion by LC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the coupled product.
-
Final Deprotection: Unveiling the Active Pharmacophore
The final step in many synthetic sequences is the removal of the Boc group to reveal the free 2-amino group, which is often crucial for biological activity.
Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and efficient method for Boc group removal. The reaction is typically fast and clean.[7][8]
Rationale: The mechanism involves the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA). This facilitates the cleavage of the O-t-butyl bond, forming a stable tert-butyl cation and an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding trifluoroacetate salt.[2]
-
Reagents & Materials:
-
Boc-protected substrate (e.g., from Protocol 3) (1.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Trifluoroacetic acid (TFA) (2.5 mL, ~25% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add TFA (2.5 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction generates CO₂ gas, so the system should not be sealed. Monitor completion by LC-MS or TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the amine-TFA salt. To obtain the free amine, dissolve the residue in DCM (30 mL) and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final, deprotected amine.
-
Conclusion and Future Outlook
tert-Butyl (4-methoxypyridin-2-yl)carbamate is more than a mere chemical reagent; it is a strategic tool that empowers medicinal chemists to execute complex synthetic routes with precision and efficiency. By masking a key nucleophilic center, it opens a gateway to a diverse range of chemical modifications, particularly through robust and scalable palladium-catalyzed cross-coupling reactions. The straightforward and high-yielding protocols for its preparation and subsequent deprotection make it an invaluable asset in programs targeting kinases, iNOS, and other enzyme classes where the 2-aminopyridine scaffold is a validated pharmacophore. As drug discovery continues to demand access to novel and complex chemical space, the strategic application of well-designed building blocks like this will remain fundamental to success.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-methoxypyridin-2-yl)carbamate in the Construction of Advanced Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of tert-butyl (4-methoxypyridin-2-yl)carbamate, a pivotal building block in modern heterocyclic chemistry. We will delve into the reagent's strategic importance, rooted in its unique electronic and steric properties, which enable a wide range of selective chemical transformations. This document outlines the causality behind its application in sophisticated synthetic routes, particularly in the construction of pharmacologically relevant scaffolds such as kinase inhibitors. Detailed, field-tested protocols for key transformations, including directed metalation and cross-coupling reactions, are provided, alongside practical insights into reaction optimization and safety.
Introduction: A Versatile Synthon for Medicinal Chemistry
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to form critical hydrogen bond interactions with biological targets. Tert-butyl (4-methoxypyridin-2-yl)carbamate serves as a stable, versatile, and highly strategic precursor to this important functional group.
The molecule's utility is derived from three core features:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the C2-amino functionality, preventing unwanted side reactions. It is stable to a wide range of nucleophilic and basic conditions yet can be cleaved cleanly under acidic conditions.
-
The 4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic character of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
-
The Pyridine Core: The nitrogen atom and the aromatic carbons of the pyridine ring offer multiple sites for synthetic modification, making it a powerful platform for building molecular complexity.
This combination makes tert-butyl (4-methoxypyridin-2-yl)carbamate an indispensable tool for synthesizing complex heterocyclic systems, including potent kinase inhibitors and other therapeutic agents.[1][2][3]
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of the reagent. The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.
| Property | Value | Reference |
| CAS Number | 199735-78-3 | |
| Molecular Formula | C₁₁H₁₆N₂O₃ | Chiralen |
| Molecular Weight | 224.26 g/mol | [4] |
| Appearance | White to off-white solid | Generic MSDS Data |
| Storage | 2-8°C, Sealed, Dry | [4] |
Safety Precautions: Users should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6] Consult the full Safety Data Sheet (SDS) before use.
The Synthetic Rationale: Directing Reactivity
The true power of tert-butyl (4-methoxypyridin-2-yl)carbamate lies in the synthetic control exerted by its constituent groups. The bulky, coordinating Boc-carbamate group is an effective directed metalation group (DMG), guiding organolithium bases to deprotonate the adjacent C3 position with high regioselectivity. This creates a potent nucleophilic intermediate that can be trapped with a wide variety of electrophiles, enabling precise functionalization of the pyridine ring.
Core Application I: Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The carbamate group at the C2 position effectively directs strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to abstract the proton at the C3 position.
General Workflow for DoM
The process involves the formation of a lithiated intermediate, which is then quenched with an appropriate electrophile to introduce a new substituent at the C3 position. This method avoids the often harsh conditions or multi-step sequences required for classical electrophilic aromatic substitution on pyridines.
Protocol 1: Synthesis of tert-Butyl (3-iodo-4-methoxypyridin-2-yl)carbamate
The introduction of an iodine atom at the C3 position is a crucial step, as it furnishes a versatile handle for subsequent cross-coupling reactions.
Materials:
-
tert-Butyl (4-methoxypyridin-2-yl)carbamate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Iodine (I₂, 1.2 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve tert-butyl (4-methoxypyridin-2-yl)carbamate in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Electrophilic Quench: In a separate flask, dissolve iodine in anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture at -78 °C. Allow the reaction to stir for an additional 2 hours, gradually warming to room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/EtOAc gradient) to yield the title product.
Core Application II: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[7] The 3-iodo derivative synthesized in Protocol 1 is an excellent substrate for coupling with a wide range of aryl- and heteroarylboronic acids or esters, providing access to complex biaryl structures that are common in kinase inhibitors.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the 3-iodo intermediate with a generic arylboronic acid.
Materials:
-
tert-Butyl (3-iodo-4-methoxypyridin-2-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or DME)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3-iodo pyridine, arylboronic acid, palladium catalyst, and base.[7]
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 3-aryl-4-methoxypyridin-2-yl carbamate.
| Arylboronic Acid Partner | Expected Product Structure | Typical Yield Range (%) | Notes |
| Phenylboronic Acid | tert-Butyl (4-methoxy-3-phenylpyridin-2-yl)carbamate | 80-95 | A standard coupling partner. |
| 4-Fluorophenylboronic acid | tert-Butyl (3-(4-fluorophenyl)-4-methoxypyridin-2-yl)carbamate | 75-90 | Fluorine is a common bioisostere in medicinal chemistry. |
| Pyrimidin-5-ylboronic acid | tert-Butyl (4-methoxy-3-(pyrimidin-5-yl)pyridin-2-yl)carbamate | 65-85 | Provides access to important bi-heteroaryl scaffolds. |
Case Study & Subsequent Transformations: Path to Active Molecules
The synthetic utility of this building block is powerfully demonstrated in synthetic routes toward complex drug molecules. For instance, intermediates structurally similar to those derived from tert-butyl (4-methoxypyridin-2-yl)carbamate are central to the synthesis of third-generation EGFR inhibitors like Osimertinib (AZD9291).[1][8] The core strategy involves building a complex aryl or heteroaryl substituent at the C3 or C5 position, followed by deprotection of the C2-amine.
Protocol 3: Boc Group Deprotection
Removal of the Boc group unmasks the 2-amino group, which can then act as a nucleophile in subsequent reactions, such as amide bond formation or nucleophilic aromatic substitution (SₙAr).
Materials:
-
Boc-protected 2-aminopyridine derivative (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 equiv) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in DCM at room temperature.
-
Acid Addition: Add TFA or HCl in dioxane to the solution and stir for 1-4 hours (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 2-aminopyridine, which can often be used in the next step without further purification.
Conclusion
Tert-butyl (4-methoxypyridin-2-yl)carbamate is more than a simple building block; it is a sophisticated synthetic tool that offers chemists precise control over the functionalization of the pyridine scaffold. Its ability to undergo highly regioselective directed metalation, followed by robust cross-coupling reactions, provides a reliable and efficient pathway to complex heterocyclic molecules. The protocols and strategic insights detailed in this guide empower researchers to leverage this reagent's full potential in the discovery and development of next-generation therapeutics.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] tert-Butyl N-(4-methyl-2-pyridyl)carbamate | Semantic Scholar [semanticscholar.org]
- 4. tert-Butyl (4-methoxypyridin-3-yl)carbamate | Benchchem [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Late-Stage Functionalization of Pyridine Derivatives in Drug Discovery
Abstract
The pyridine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in numerous top-selling drugs.[1] The modification of these scaffolds is central to drug discovery for optimizing potency, selectivity, and ADME properties. Traditional synthetic approaches, often relying on de novo ring construction, are linear, time-consuming, and ill-suited for the rapid generation of analogues required for comprehensive structure-activity relationship (SAR) studies.[2][3] Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy, enabling the direct modification of C-H bonds on a complex, pre-existing molecular core.[4][5] This guide provides an in-depth analysis of key LSF strategies for pyridine derivatives, offering field-proven insights into methodological choices, detailed experimental protocols, and a comparative overview of current state-of-the-art techniques.
The Strategic Imperative for Late-Stage Pyridine Functionalization
The pyridine ring is electron-deficient, a characteristic that deactivates it towards electrophilic aromatic substitution and complicates direct C-H functionalization.[1][6] Furthermore, the nitrogen lone pair can act as a coordinating ligand, often inhibiting transition metal catalysts.[7] LSF methodologies are designed to overcome these intrinsic challenges by employing novel activation strategies that unlock previously inaccessible chemical space. The ability to diversify a lead compound in the final steps of a synthetic sequence accelerates the drug discovery cycle, allowing chemists to "fail faster" and identify promising candidates with greater efficiency.
Core Methodologies for Pyridine LSF
The choice of an LSF method is dictated by the desired substitution pattern, the functional group tolerance of the substrate, and the available synthetic handles. We will explore three pillars of modern pyridine LSF: radical-mediated reactions, transition-metal-catalyzed C-H activation, and functionalization via transient dearomatization.
Radical-Mediated C-H Functionalization: The Minisci Reaction and its Photoredox Renaissance
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electrophilic) N-heterocycle.[8] This classical method is a workhorse for installing alkyl groups, but often requires harsh conditions (strong acid, high temperatures, stoichiometric oxidants) that limit its functional group tolerance.[9]
The advent of visible-light photoredox catalysis has revolutionized Minisci-type reactions, enabling the generation of radicals under exceptionally mild conditions.[10] This modern iteration offers broad substrate scope and is highly amenable to complex drug-like molecules.[9]
Causality of Selectivity: In a simple, unbiased pyridine under acidic conditions, radical addition occurs preferentially at the C2 and C4 positions. This is because the radical cation intermediate formed upon radical addition has the positive charge better stabilized when it is localized away from the electron-withdrawing nitrogen atom, which is the case for C2/C4 addition.
Transition-Metal-Catalyzed C-H Activation: Precision Engineering
Transition metal catalysis offers a powerful toolkit for regioselective C-H functionalization, often guided by either the intrinsic electronic properties of the ring, steric hindrance, or directing groups.
This is arguably one of the most impactful LSF reactions developed. It installs a highly versatile boronic ester (Bpin) handle, which can be subsequently transformed into a vast array of functional groups through well-established Suzuki cross-coupling and other reactions.[4] The regioselectivity is typically governed by sterics, favoring functionalization at the least hindered C-H bond.[11] For pyridines, this often leads to C3 or C4 borylation, complementing the C2/C4 selectivity of Minisci reactions.[8][12][13]
Causality of Selectivity: The bulky iridium catalyst, coordinated to sterically demanding ligands, preferentially approaches and activates the C-H bond with the most space around it. This steric control is a powerful and predictable tool for directing functionalization.[11]
Pyridine Activation via Dearomatization-Rearomatization
This advanced strategy temporarily breaks the aromaticity of the pyridine ring to create a highly reactive, electron-rich intermediate (e.g., a dienamine).[6] This intermediate then reacts with electrophiles or radicals with high regioselectivity, followed by rearomatization to yield the functionalized product.
A prime example is the use of oxazino pyridine intermediates. These are formed by reacting a pyridine with an acyl chloride. By simply switching the reaction conditions from neutral/basic to acidic, the site of functionalization can be toggled between the meta (C3/C5) and para (C4) positions—a remarkable level of control that is difficult to achieve with other methods.[14][15][16]
Causality of Selectivity:
-
Neutral/Basic Conditions: The oxazino intermediate behaves like a dienamine, with the highest nucleophilicity at the C3 position, directing radical addition there.[17]
-
Acidic Conditions: The intermediate is protonated, forming a pyridinium salt. This alters the electronic landscape, making the C4 position the most electrophilic site, which then intercepts nucleophiles or radicals.[15][16]
Comparative Analysis of LSF Strategies
The selection of an appropriate LSF method requires a careful balancing of factors. The following table provides a high-level comparison to guide experimental design.
| Methodology | Typical Regioselectivity | Key Strengths | Potential Limitations | Common Reagents/Catalysts |
| Classical Minisci | C2 / C4 | High atom economy; simple reagents. | Harsh conditions (acid, heat); limited functional group tolerance; potential for regioisomeric mixtures. | AgNO₃/K₂S₂O₈, H₂SO₄ |
| Photoredox Minisci | C2 / C4 | Exceptionally mild conditions; excellent functional group tolerance; broad radical precursor scope.[10] | Requires photocatalyst and light source; can still produce regioisomers in unbiased systems. | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes |
| Ir-Catalyzed Borylation | C3 / C4 / C5 (Sterically driven) | Installs versatile Bpin handle; predictable regioselectivity; high functional group tolerance.[4][12] | Catalyst can be inhibited by N-coordination; requires inert atmosphere.[7] | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ |
| Dearomatization (Oxazino) | C3 (meta) or C4 (para) | pH-switchable regiocontrol; catalyst-free functionalization step; access to meta-products.[15][16] | Requires initial formation of the intermediate; substrate scope can be limited by the dearomatization step. | Acyl chlorides, Radical precursors |
| Decarboxylative Coupling | Varies with method | Uses stable, abundant carboxylic acids as radical precursors; avoids air/moisture sensitive reagents.[18][19] | Can require photocatalysts and/or transition metal co-catalysts.[20][21] | Photoredox catalysts, Ni/Fe salts |
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be optimized for specific substrates. All reactions should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Photoredox-Catalyzed Minisci-Type Alkylation of a Pyridine Derivative
This protocol describes the C2-alkylation of a model pyridine substrate using a tertiary alkyl radical precursor under visible light irradiation.
-
Objective: To install a tert-butyl group at the C2 position of 4-cyanopyridine.
-
Principle: An iridium-based photocatalyst, upon excitation by blue light, oxidizes the carboxylate of pivalic acid. The resulting radical rapidly decarboxylates to form a tert-butyl radical, which adds to the protonated 4-cyanopyridine.
-
Materials:
-
4-Cyanopyridine (1.0 mmol, 104.1 mg)
-
Pivalic acid (3.0 mmol, 306.4 mg)
-
fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg)
-
Trifluoroacetic acid (TFA) (2.0 mmol, 150 µL)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg)
-
Acetonitrile (MeCN) / Water (H₂O) mixture (9:1, 10 mL)
-
20 mL scintillation vial with stir bar
-
Blue LED light source (455 nm) with cooling fan
-
-
Procedure:
-
To the 20 mL scintillation vial, add 4-cyanopyridine, pivalic acid, fac-Ir(ppy)₃, and K₂S₂O₈.
-
Add the stir bar, followed by 9 mL of MeCN and 1 mL of H₂O.
-
Add the trifluoroacetic acid (TFA) to the mixture. The acid is crucial for protonating the pyridine, increasing its electrophilicity for radical attack.
-
Seal the vial with a cap and place it approximately 5-10 cm from the blue LED light source. Position a small fan to blow across the vial to maintain ambient temperature (approx. 25-30 °C).
-
Stir and irradiate the reaction for 12-24 hours. Monitor by TLC or LC-MS for consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Basification neutralizes the TFA and protonated pyridine products.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-(tert-butyl)-4-cyanopyridine.
-
Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine
This protocol details the sterically controlled borylation of 3-chloropyridine at the C5 position.
-
Objective: To regioselectively install a pinacol boronate ester (Bpin) at the C5 position of 3-chloropyridine.
-
Principle: An Iridium(I) catalyst, ligated by dtbpy, selectively activates the C5-H bond due to steric hindrance at C2, C4, and C6. The resulting organometallic intermediate reacts with B₂pin₂ to afford the product and regenerate the active catalyst.
-
Materials:
-
3-Chloropyridine (1.0 mmol, 113.5 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 304.8 mg)
-
[Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer) (0.015 mmol, 10.0 mg)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 8.0 mg)
-
Cyclooctane (as solvent, 5 mL)
-
Schlenk flask with stir bar, nitrogen/argon manifold
-
-
Procedure:
-
Setup: Assemble the Schlenk flask, stir bar, and condenser under a positive pressure of inert gas (N₂ or Ar). Flame-dry the glassware under vacuum and backfill with inert gas three times to remove atmospheric oxygen and moisture, which can deactivate the catalyst.
-
In the inert atmosphere of a glovebox, or under a strong counterflow of inert gas, add [Ir(COD)OMe]₂, dtbpy, B₂pin₂, and the stir bar to the Schlenk flask.
-
Add the cyclooctane via syringe.
-
Add the 3-chloropyridine substrate via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction for 16-24 hours. Monitor by GC-MS by taking a small aliquot (quenched with a drop of methanol before analysis).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is typically used. The borylated product is often sensitive to hydrolysis on silica; using deactivated silica or minimizing chromatography time is recommended.
-
Conclusion and Future Perspectives
Late-stage functionalization of pyridines has transformed from a synthetic curiosity into an indispensable tool in medicinal chemistry. The continued development of methodologies with enhanced selectivity, broader functional group compatibility, and milder conditions is expanding the accessible chemical space for drug discovery. Emerging areas such as enzymatic C-H functionalization and novel photoredox-mediated transformations promise to further refine our ability to precisely and efficiently edit complex pyridine-containing molecules, accelerating the path from lead compound to life-saving medicine.[8][22][23]
References
- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 19. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Welcome to the technical support guide for the synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (tert-butyl N-(4-methoxypyridin-2-yl)carbamate). This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the N-tert-butoxycarbonylation (Boc protection) of the starting material, 2-amino-4-methoxypyridine, using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in an anhydrous aprotic solvent, often with a base and sometimes with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Q2: Why is my starting material, 2-amino-4-methoxypyridine, not very reactive?
Aromatic amines, including aminopyridines, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.[1] While the 4-methoxy group is an electron-donating group which slightly increases the electron density of the pyridine ring, the nitrogen lone pair is still involved in the aromatic system, making it a moderately reactive substrate.
Q3: Is a base always necessary for this reaction?
While the reaction can proceed without a base, it is highly recommended. The reaction produces tert-butanol and CO₂, and in the absence of a base, the reaction mixture can become acidic, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acidic byproducts.[2]
Q4: What is the role of 4-(dimethylamino)pyridine (DMAP) and should I use it?
DMAP is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, a Boc-pyridinium species. This intermediate is then more readily attacked by the less nucleophilic 2-amino-4-methoxypyridine.[1][2] Using a catalytic amount of DMAP (1-10 mol%) can significantly accelerate the reaction, especially for less reactive amines, and often leads to higher yields. However, it can also promote side reactions if not used judiciously.[1]
Q5: How do I monitor the progress of the reaction?
The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC). The starting material (2-amino-4-methoxypyridine) is more polar than the Boc-protected product. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the reaction is proceeding. Staining with ninhydrin can also be used, as it will stain the primary amine starting material but not the protected product.
Baseline Synthesis Protocol
This protocol is a standard and reliable method for the synthesis of this compound.
Experimental Protocol: DMAP-Catalyzed Boc Protection
Reagents and Materials:
-
2-amino-4-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methoxypyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.05-0.1 eq).
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in a small amount of the reaction solvent. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is typically a solid or a thick oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain this compound as a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
Problem 1: Low to No Yield of the Desired Product
This is the most frequent issue. The troubleshooting workflow below can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low yield.
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
(Boc)₂O Degradation: Di-tert-butyl dicarbonate can hydrolyze over time, especially if exposed to moisture. Use fresh or properly stored (Boc)₂O.
-
Wet Solvent/Reagents: Water will react with (Boc)₂O and can also protonate the amine. Ensure all solvents are anhydrous and that the starting amine is dry.
-
Base Degradation: Ensure your triethylamine is pure and not an older stock which may contain impurities.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Reaction Time: While the reaction is often complete in a few hours with DMAP, less reactive substrates may require longer reaction times. Monitor by TLC until no further change is observed.
-
Low Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can increase the reaction rate.
-
Concentration Effects: If the reaction is too dilute, the rate will be slow. If it is too concentrated, solubility issues may arise. A concentration of 0.1-0.5 M is a good starting point.
-
-
Inadequate Activation:
-
No Catalyst: As mentioned, 2-amino-4-methoxypyridine is moderately nucleophilic. Without DMAP, the reaction can be very slow. If you are not using DMAP, adding a catalytic amount is the most effective first step in optimization.[1]
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| (Boc)₂O (eq) | 1.1 - 1.2 | Increase to 1.5 | Drives the reaction to completion, especially if some hydrolysis occurs. |
| Base | TEA (1.5 eq) | Use DIPEA or Proton-Sponge® | Less nucleophilic bases that are less likely to cause side reactions. |
| Catalyst | DMAP (0.05 eq) | Increase to 0.1 eq | Increases the concentration of the highly reactive Boc-pyridinium intermediate.[2] |
| Temperature | Room Temperature | Heat to 40-50 °C | Provides activation energy to overcome the reaction barrier. |
| Solvent | DCM or THF | Acetonitrile (ACN) | A more polar aprotic solvent that can sometimes improve solubility and rates. |
Problem 2: Formation of Multiple Byproducts
If your TLC plate shows multiple new spots, it indicates the formation of side products.
Potential Causes & Solutions:
-
Di-Boc Formation: It is possible, though less common for the exocyclic amine, for a second Boc group to add to the pyridine ring nitrogen. This is more likely with a large excess of (Boc)₂O and prolonged reaction times.
-
Solution: Use a smaller excess of (Boc)₂O (1.05-1.1 eq) and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Reaction with the Base: Triethylamine can sometimes react with (Boc)₂O, especially in the presence of DMAP.
-
Solution: Consider using a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Urea Formation: If the reaction is run at high temperatures for extended periods, the Boc-protected amine can react with another molecule of the starting amine to form a urea derivative.
-
Solution: Avoid excessive heating and prolonged reaction times.
-
Problem 3: Difficult Purification
Sometimes the product is difficult to separate from the remaining reagents or byproducts.
Potential Causes & Solutions:
-
Excess (Boc)₂O and Byproducts: Unreacted (Boc)₂O and its breakdown product, tert-butanol, can co-elute with the product.
-
Solution 1 (Aqueous Work-up): A thorough wash with saturated NaHCO₃ will help to hydrolyze and remove some of the excess (Boc)₂O.
-
Solution 2 (Scavenger Resin): After the reaction is complete, adding a polymer-supported amine (like Tris-(2-aminoethyl)amine on polystyrene) can react with the excess (Boc)₂O. The resin is then simply filtered off.[3]
-
-
Product is Water Soluble: If your product shows some solubility in the aqueous layer during work-up, this can lead to yield loss.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent (e.g., DCM or ethyl acetate). Back-washing the combined aqueous layers with a fresh portion of organic solvent can also help recover more product.
-
Advanced & Alternative Protocols
If the baseline protocol does not provide satisfactory results, consider these alternative methods.
Protocol Variation: Using EDCI/HOBT
A method patented for the Boc protection of aminopyridines utilizes peptide coupling reagents.[4][5]
-
Conditions: 2-amino-4-methoxypyridine (1.0 eq), (Boc)₂O (1.5 eq), EDCI (1.5 eq), HOBT (0.05 eq), and TEA (1.5 eq) in DCM or THF at room temperature.
-
Rationale: This combination is reported to give high yields and good selectivity for a range of aminopyridines.[4] The exact mechanism in this context is not fully elucidated but may involve activation of an intermediate. This method is particularly useful if standard DMAP catalysis is problematic.
Protocol Variation: Catalyst-Free in Water-Acetone
For a "greener" approach, a catalyst-free system has been reported for the Boc protection of various amines.[6]
-
Conditions: 2-amino-4-methoxypyridine (1.0 eq) and (Boc)₂O (1.1 eq) in a 95:5 mixture of water and acetone at room temperature.
-
Rationale: While potentially slower for a less nucleophilic amine, this method avoids chlorinated solvents and catalysts. The work-up is also simplified. It may be worth exploring for small-scale synthesis.
Caption: Decision tree for protocol selection.
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of tert-butyl (4-methoxypyridin-2-yl)carbamate
Welcome to the dedicated technical support center for the chromatographic purification of tert-butyl (4-methoxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecule with high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of tert-butyl (4-methoxypyridin-2-yl)carbamate. Each problem is presented in a question-and-answer format, offering explanations and actionable solutions based on established scientific principles.
Question 1: My purified compound shows signs of degradation after column chromatography on silica gel. What is the likely cause and how can I prevent it?
Answer:
The likely cause of degradation is the acidic nature of standard silica gel, which can lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1] The lone pair of electrons on the pyridine nitrogen can also interact strongly with the acidic silanol groups on the silica surface, potentially catalyzing the degradation.
Troubleshooting Steps:
-
Assess Stability with 2D TLC: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. A 2D TLC experiment can provide this information.[2]
-
Spot your crude sample in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate thoroughly and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, the spot will appear on the diagonal. If degradation occurs, new spots will appear below the diagonal.[2]
-
-
Neutralize the Stationary Phase: If you observe degradation on silica, you can try neutralizing the silica gel before packing your column. This is achieved by adding a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine (Et3N).[3] The triethylamine will competitively bind to the acidic silanol groups, minimizing their interaction with your compound.
-
Consider an Alternative Stationary Phase: If degradation persists, switching to a more inert stationary phase is recommended.[4]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, making it less acidic.
-
Logical Workflow for Addressing Compound Degradation:
Caption: A workflow for troubleshooting compound degradation during chromatography.
Question 2: I am observing significant peak tailing during column chromatography, leading to poor separation and mixed fractions. What causes this and how can I achieve sharper peaks?
Answer:
Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[4] It is primarily caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the stationary phase.[4] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution profile.
Solutions to Mitigate Peak Tailing:
-
Mobile Phase Additives: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[3]
-
Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your eluent is highly effective at blocking the active silanol sites, leading to more symmetrical peaks.[3]
-
Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 10% ammonia in methanol) can be used as a component of the mobile phase to improve peak shape.[5]
-
-
Change the Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your downstream applications, consider changing the stationary phase to one with fewer acidic sites.
-
Neutral or Basic Alumina: These are excellent alternatives for basic compounds.
-
End-capped Silica Gel: The reduced number of silanol groups minimizes the potential for strong interactions.
-
-
Increase the Polarity of the Eluent: Sometimes, a more polar eluent can help to reduce tailing by more effectively competing with the analyte for binding sites on the stationary phase.
Table 1: Recommended Mobile Phase Modifiers to Reduce Peak Tailing
| Modifier | Typical Concentration | Recommended Solvent System |
| Triethylamine (Et₃N) | 0.1 - 1% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Ammonia (in Methanol) | 1 - 10% of a stock solution | Dichloromethane/Methanol |
Question 3: My compound has a very similar Rf to an impurity, and I'm struggling to get good separation. What strategies can I employ to improve the resolution?
Answer:
Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions. The goal is to exploit subtle differences in their interactions with the stationary and mobile phases.
Strategies for Improving Resolution:
-
Optimize the Solvent System:
-
Fine-tune the Eluent Strength: Aim for an Rf value of 0.2-0.4 for your target compound on TLC. This generally provides the best separation on a column.
-
Change Solvent Selectivity: If a standard hexane/ethyl acetate system is not working, try a different solvent combination. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation.[6]
-
-
Consider a Different Stationary Phase:
-
If you are using silica gel, switching to a stationary phase with different properties, such as alumina or a bonded phase (e.g., cyano or diol), can provide a different separation mechanism.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For very difficult separations, switching to HPLC with a smaller particle size column (e.g., sub-5 µm) will provide significantly higher efficiency and better resolution.[4] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
Experimental Protocol: Systematic Solvent Screening for TLC
-
Prepare stock solutions of your crude material.
-
Spot the crude material on multiple TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures and vary the polarity.
-
System A: Hexane/Ethyl Acetate (e.g., 7:3, 1:1, 3:7)
-
System B: Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)
-
System C: Toluene/Acetone (e.g., 9:1, 8:2)
-
-
Visualize the plates and identify the solvent system that provides the best separation between your target compound and the impurity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of tert-butyl (4-methoxypyridin-2-yl)carbamate on silica gel?
A good starting point for a compound of this nature is a mixture of a non-polar and a polar solvent.[5] A common and effective combination is ethyl acetate in hexanes.[5] We recommend starting with a relatively non-polar mixture, such as 10-20% ethyl acetate in hexanes, and gradually increasing the polarity based on the results of your TLC analysis.
Q2: How can I visualize tert-butyl (4-methoxypyridin-2-yl)carbamate on a TLC plate?
This compound should be UV active due to the pyridine ring, so it can be visualized under a UV lamp (typically at 254 nm). For staining, a potassium permanganate (KMnO₄) stain is often effective for pyridine-containing compounds. A ceric ammonium molybdate (CAM) stain is also a good general-purpose stain.
Q3: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable option, especially if you are struggling with separation on normal-phase silica gel. A C18 column is the most common choice. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase to improve peak shape. However, be mindful that prolonged exposure to acidic conditions can cleave the Boc group.[1]
Q4: I have a large amount of crude material to purify. What are the key considerations for scaling up the purification?
When scaling up, it's important to maintain the ratio of crude material to stationary phase. A general rule of thumb is a loading capacity of 1-10% of the silica gel weight, depending on the difficulty of the separation. Ensure your column is packed uniformly to avoid channeling. It is also advisable to perform the purification using flash chromatography to speed up the process and minimize the time your compound spends on the potentially acidic silica gel.
Q5: My purified product is an oil and won't crystallize. What can I do?
The presence of residual solvents or minor impurities can inhibit crystallization.[3] Ensure your product is of the highest purity by checking it with a sensitive analytical technique like HPLC or NMR. If the product is pure and still an oil, you can try various crystallization techniques such as slow evaporation from a suitable solvent system, vapor diffusion, or trituration with a non-polar solvent like hexanes or pentane to induce solidification.[3]
References
Technical Support Center: Optimizing the Synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate. Each issue is followed by a step-by-step troubleshooting plan, grounded in chemical principles.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a lower-than-expected yield. Several factors can contribute to this issue, from reagent quality to reaction setup.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
2-Amino-4-methoxypyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is sensitive to moisture and can degrade over time. Use a fresh bottle or a previously opened one that has been stored properly under an inert atmosphere. It is often recommended to use a slight excess (1.1-1.5 equivalents) to ensure complete reaction.[1]
-
Base: The choice and quality of the base are critical. For less nucleophilic aminopyridines, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Ensure the base is anhydrous.
-
-
Optimize Solvent and Temperature:
-
Solvent: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2][3] Traces of water can hydrolyze (Boc)₂O.
-
Temperature: While many Boc protections proceed at room temperature, aminopyridines can be less reactive.[4] Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[5] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures.
-
-
Consider a Catalyst:
-
Reaction Time:
-
Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the consumption of the starting amine by TLC. Some reactions may require stirring overnight.
-
Issue 2: Formation of Multiple Products or Impurities
The appearance of unexpected spots on a TLC plate indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.
Troubleshooting Steps:
-
Identify Potential Side Products:
-
Bis-Boc Protected Product: Although less common with the sterically hindered 2-aminopyridine, it's a possibility, especially with a large excess of (Boc)₂O and a highly active catalyst. This can be identified by mass spectrometry.
-
Urea Formation: If the starting amine is contaminated with water, (Boc)₂O can decompose to form tert-butanol and CO₂, which can lead to the formation of urea byproducts.
-
N-alkylation: While not a direct result of the Boc protection, subsequent reaction steps might be planned. Protecting the exocyclic amine is crucial to prevent undesired N-alkylation at that position.[3]
-
-
Control Reaction Conditions:
-
Stoichiometry: Carefully control the amount of (Boc)₂O used. A large excess can lead to over-reaction.
-
Temperature: Avoid excessive heat, which can promote decomposition and side reactions.
-
Catalyst Loading: If using DMAP, use only a catalytic amount (e.g., 0.05-0.1 equivalents).
-
-
Purification Strategy:
-
If side products are unavoidable, a robust purification strategy is necessary. Flash column chromatography on silica gel is typically effective for separating the desired product from impurities.[7] A gradient elution system (e.g., hexane/ethyl acetate) is often employed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate.
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonyl and a proton to form the stable carbamate product, along with byproducts tert-butanol and carbon dioxide.[8]
Reaction Mechanism Overview
Caption: General mechanism for Boc protection of an amine.
Q2: Why is a base necessary for this reaction?
A2: A base is required to neutralize the proton that is released from the amine during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A tertiary amine base like triethylamine (TEA) is commonly used because it is non-nucleophilic and will not compete with the substrate for the (Boc)₂O.
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material (2-amino-4-methoxypyridine) on a TLC plate. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the typical work-up and purification procedures?
A4: A standard aqueous work-up is usually performed. The reaction mixture is diluted with an organic solvent (like ethyl acetate) and washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7] The crude product is then typically purified by flash column chromatography on silica gel.[7]
Q5: Are there alternative reagents for Boc protection?
A5: While (Boc)₂O is the most common reagent, other options exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). However, these are often more expensive and may require more stringent reaction conditions. For most applications, (Boc)₂O provides a good balance of reactivity, stability, and cost-effectiveness.
Experimental Protocols
Standard Protocol for tert-butyl (4-methoxypyridin-2-yl)carbamate Synthesis
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2-Amino-4-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat to 40 °C.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Data Summary
| Parameter | Recommendation | Rationale |
| (Boc)₂O (eq) | 1.1 - 1.5 | Ensures complete consumption of the starting amine. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic base to neutralize the acid byproduct. |
| Solvent | Anhydrous DCM, THF, ACN | Aprotic solvent to prevent hydrolysis of (Boc)₂O. |
| Temperature | Room Temp to 40 °C | Balances reaction rate with minimizing side reactions. |
| Catalyst (optional) | DMAP (0.05 - 0.1 eq) | Accelerates reaction for less reactive amines. |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Challenges of Substituted Pyridine Functionalization
Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the functionalization of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and modification of pyridine-containing molecules. The pyridine core is a cornerstone in pharmaceuticals and agrochemicals, yet its unique electronic properties present significant synthetic hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles in your experimental work.
I. The Pyridine Conundrum: Understanding the Core Challenges
The functionalization of pyridines is a delicate balance of managing the ring's inherent electronic properties. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions, while making it susceptible to nucleophilic attack at these same positions.[2][3] Furthermore, the Lewis basicity of the nitrogen lone pair can lead to catalyst poisoning in metal-catalyzed reactions.[4] Regioselectivity, therefore, becomes a paramount challenge in pyridine chemistry.[1][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Poor Regioselectivity in C-H Functionalization
Question: My C-H activation reaction on a substituted pyridine is yielding a mixture of C2/C4 and C3 isomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity in pyridine C-H functionalization is a common and significant challenge due to the competing electronic and steric factors.[1][5] The C2 and C4 positions are electronically favored for many reactions due to the electron-deficient nature of the pyridine ring, while the C3 position is sterically more accessible and electronically more similar to benzene. Here’s a breakdown of strategies to steer the selectivity:
-
For C2/C4-Selective Functionalization:
-
Leverage Inherent Reactivity: In many transition-metal-catalyzed reactions, the C2 position is preferentially functionalized due to the directing effect of the nitrogen atom.[6]
-
Utilize N-Oxides: Converting the pyridine to its N-oxide derivative can activate the C2 and C6 positions for functionalization. The N-oxide can then be removed in a subsequent step.[7][8]
-
Lewis Acid Additives: In some nickel-catalyzed reactions, the use of a Lewis acid like AlCl₃ can promote C2/C4 selectivity by coordinating to the pyridine nitrogen and further polarizing the ring.
-
-
For C3-Selective (meta) Functionalization: This is notoriously difficult but achievable through several strategies:[9][10]
-
Directing Groups: Installing a directing group at a position that sterically or electronically favors C3 functionalization is a classic approach.
-
Temporary Dearomatization: Some methods proceed through a dearomatization-rearomatization sequence, which can allow for selective C3 functionalization.[1]
-
Radical Reactions: Under certain conditions, radical functionalization can favor the C3 position.
-
Experimental Protocol: C2-Arylation of Pyridine N-Oxides [8]
-
To a reaction vessel, add the pyridine N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and P(t-Bu)₃·HBF₄ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) and toluene (5 mL).
-
Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylpyridine N-oxide.
-
The N-oxide can be reduced to the corresponding pyridine using a suitable reducing agent (e.g., PCl₃ or H₂/Pd).
Catalyst Deactivation in Cross-Coupling Reactions
Question: My Suzuki-Miyaura cross-coupling reaction with a pyridyl halide is sluggish and gives low yields. I suspect catalyst deactivation. What can I do?
Answer: Catalyst deactivation is a frequent issue in cross-coupling reactions involving pyridines. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are catalytically inactive.[11][12] This "catalyst poisoning" effect is particularly pronounced with 2-substituted pyridines.
Troubleshooting Strategies:
| Strategy | Rationale | Key Considerations |
| Ligand Selection | Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and reduce the binding of the pyridine nitrogen to the metal center. | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective. |
| Catalyst Precursor | Using a pre-formed palladium(0) source or a precursor that is readily reduced in situ can sometimes improve results. | Pd₂(dba)₃ is a common choice. |
| Base and Solvent | The choice of base and solvent can influence the reaction rate and catalyst stability. | Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred. Aprotic polar solvents like dioxane or THF are commonly used. |
| Additives | The addition of certain salts can sometimes mitigate catalyst inhibition. | The specific effects of additives can be substrate-dependent and may require screening. |
Decision Tree for Troubleshooting Catalyst Deactivation:
Caption: Troubleshooting workflow for low-yielding pyridine cross-coupling reactions.
Instability of 2-Pyridylboronic Acids and Esters
Question: I am struggling with the synthesis and handling of a 2-pyridylboronic acid for a Suzuki coupling. It seems to decompose upon isolation. How can I overcome this?
Answer: The instability of 2-pyridylboronic acids is a well-documented problem, often attributed to facile protodeboronation.[13][14][15] While 3- and 4-pyridylboronic acids are generally more stable, the 2-isomers can be challenging to work with.
Solutions and Alternatives:
-
In Situ Generation: One of the most effective strategies is to generate the 2-pyridylboronic acid or its ester in situ and use it immediately in the cross-coupling reaction. This avoids isolation and minimizes decomposition.[16]
-
Stable Boronate Esters:
-
Pinacol Esters: Converting the boronic acid to its pinacol ester can enhance stability.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids that can be purified by chromatography and stored long-term. They undergo slow release of the boronic acid under the reaction conditions, which is particularly beneficial for challenging cross-couplings.[14]
-
-
Alternative Organometallic Reagents: Consider using other organometallic reagents such as 2-pyridylzinc or 2-pyridylstannane reagents, although these may have their own limitations regarding toxicity and functional group tolerance.
Experimental Protocol: Preparation of a 2-Pyridyl MIDA Boronate [14]
-
To a solution of the 2-bromopyridine (1.0 mmol) in THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of triisopropyl borate (1.2 mmol) in THF (2 mL) and stir for 1 hour at -78 °C.
-
Warm the reaction to room temperature and then add a solution of N-methyliminodiacetic acid (1.5 mmol) in DMSO (5 mL).
-
Heat the mixture to 80 °C for 1 hour.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the stable 2-pyridyl MIDA boronate.
Failed Electrophilic Aromatic Substitution
Question: I am trying to nitrate a simple substituted pyridine using standard HNO₃/H₂SO₄ conditions, but I am only recovering the starting material or getting very low yields. Why is this happening?
Answer: Electrophilic aromatic substitution (SEAr) on pyridine is inherently difficult.[17] The electronegative nitrogen atom deactivates the ring towards electrophiles.[2][18] Furthermore, the acidic conditions of many SEAr reactions (e.g., nitration, sulfonation) lead to protonation of the pyridine nitrogen.[17] This forms a pyridinium ion, which is even more strongly deactivated. Friedel-Crafts reactions are generally not feasible as the Lewis acid catalyst coordinates to the nitrogen.[17][19]
Strategies for Electrophilic Substitution:
-
Harsh Reaction Conditions: Successful electrophilic substitutions on pyridine often require very high temperatures and forcing conditions, which may not be compatible with sensitive functional groups.[20]
-
Activating Groups: The presence of strong electron-donating groups on the pyridine ring can facilitate electrophilic substitution.
-
N-Oxide Chemistry: As mentioned earlier, converting the pyridine to its N-oxide can activate the ring for certain electrophilic substitutions, particularly at the C4 position.
-
Alternative Synthetic Routes: It is often more practical to introduce the desired functional group before forming the pyridine ring or to use a cross-coupling strategy to install the desired substituent.
Reaction Pathway Comparison:
Caption: Comparison of direct electrophilic substitution versus a halogenation/cross-coupling strategy.
III. Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution (SNAr) on my chloropyridine not working?
A1: Several factors could be at play. First, for SNAr on pyridines, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[21] Chlorine can be a sluggish leaving group. Second, the pyridine ring needs to be sufficiently activated by electron-withdrawing groups to facilitate nucleophilic attack.[21] If your substrate is electron-rich, the reaction will be slow. Finally, consider your reaction conditions. SNAr reactions on pyridines can require high temperatures (e.g., >150 °C) and a polar aprotic solvent like DMF or DMSO to proceed efficiently.[21]
Q2: I need to introduce a functional group at the C4 position of pyridine. What are the most reliable methods?
A2: Selective C4-functionalization can be challenging as the C2 position often competes.[22] One effective strategy is to convert the pyridine into a heterocyclic phosphonium salt. This activates the C4 position for subsequent nucleophilic substitution with alkoxides, thiolates, or other nucleophiles.[22] Another approach involves the use of pyridine N-oxides, which can direct some electrophilic and radical reactions to the C4 position.[23]
Q3: What is the "2-Pyridyl Problem" in cross-coupling?
A3: The "2-Pyridyl Problem" refers to the difficulties encountered when using 2-pyridyl organometallic reagents, particularly boronic acids and their esters, in cross-coupling reactions.[13][15] These reagents are often unstable, prone to decomposition, and can give poor yields in reactions like the Suzuki-Miyaura coupling.[13][15] This has led to the development of alternative strategies, such as using more stable organometallic partners or employing direct arylation methods on pyridine N-oxides.[8]
Q4: Can I perform a Friedel-Crafts acylation on a pyridine ring?
A4: Generally, no. The Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts reaction will preferentially coordinate to the basic nitrogen of the pyridine ring.[17][19] This deactivates the ring even further towards electrophilic attack and prevents the desired acylation from occurring.[17] Alternative methods, such as using a pyridyl organometallic reagent and an acyl chloride, are necessary to achieve this transformation.
Q5: Are there any general tips for improving the success rate of pyridine functionalization reactions?
A5: Yes. Careful consideration of the electronic nature of your specific substituted pyridine is crucial. Always consider the potential for catalyst inhibition and choose your ligands and conditions accordingly. When facing regioselectivity issues, explore the use of N-oxides or directing groups. For unstable intermediates, consider in situ generation or the use of stabilized alternatives like MIDA boronates. Finally, don't hesitate to explore multi-step sequences, as a longer but more reliable route is often preferable to a low-yielding direct functionalization.
IV. References
-
Clayden, J., Greeves, N., & Warren, S. (2025). Pyridine is bad at electrophilic aromatic substitution. In ORGANIC CHEMISTRY (p. 727).
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
-
Pyridine is bad at electrophilic aromatic substitution. (2025, July 13).
-
Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate.
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
-
Why does pyridine not undergo an electrophilic substitution reaction? (2017, June 7). Quora.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
-
Why pyridine has little tendency for electrophilic substitution reaction?explain with structure of reaction. (2020, October 3). Brainly.in.
-
Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF. (2025, August 10). ResearchGate.
-
Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). arkat usa.
-
Why does Electrophilic attack at Pyridine occur at position 3? (2021, August 30). ResearchGate.
-
meta‐Selective C−H Functionalization of Pyridines. (2023, July 13). CoLab.
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12). The Journal of Organic Chemistry.
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016, October 12). Journal of the American Chemical Society - ACS Publications.
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021, April 7). Quora.
-
Electrophilic substitution on pyridine. (2015, January 16). Química Organica.org.
-
Hsu, H.-H., Chen, C.-C., Kang, S., Sk, M. R., & Thomas, A. (2024, June 14). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
-
Cao, H., Cheng, Q., & Studer, A. (2023, April 4). meta‐Selective C−H Functionalization of Pyridines.
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (n.d.).
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25).
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7).
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021, July 5). New Journal of Chemistry (RSC Publishing).
-
The Synthesis of Polysubstituted Pyridines: A Comprehensive Technical Guide. (n.d.). Benchchem.
-
Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. (2016, December 2). Research Explorer The University of Manchester.
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (n.d.). Journal of the American Chemical Society.
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society - ACS Publications.
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (n.d.). MDPI.
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). The Journal of Organic Chemistry - ACS Publications.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (n.d.). PMC - PubMed Central.
-
Optimization of the pyridine directed direct arylation of 11 a. (n.d.). ResearchGate.
-
3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure.
-
Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019, January 28). PMC.
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022, August 1). Ingenta Connect.
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (n.d.). Journal of the American Chemical Society.
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023, December 21). Reddit.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17).
-
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. (n.d.). PMC - NIH.
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.).
-
Transition metal pyridine complexes. (n.d.). Wikipedia.
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society - ACS Publications.
-
Metal complex catalysis in a synthesis of pyridine bases. (2025, August 9). ResearchGate.
-
Pyridine coordination chemistry for molecular assemblies on surfaces. (2014, December 16). PubMed.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. meta‐Selective C−H Functionalization of Pyridines | CoLab [colab.ws]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Pyridine is bad at electrophilic aromatic substitution [ns1.almerja.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Low Reactivity of Pyridine Nitrogen in Synthesis
Welcome to the technical support center for chemists and researchers encountering challenges with the reactivity of pyridine nitrogen in their synthetic routes. This guide is designed to provide you with not only solutions but also a deeper understanding of the principles governing pyridine's behavior. As scientists, we know that troubleshooting is not just about finding a quick fix; it's about understanding the 'why' behind a reaction's failure to build a more robust synthetic strategy. This resource is structured to address common issues through a series of frequently asked questions and in-depth troubleshooting guides, complete with validated protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrogen in my pyridine starting material so unreactive towards alkylating agents?
The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system.[1] This makes pyridine a reasonably good base (pKa of the conjugate acid is ~5.25), but its nucleophilicity can be deceptively low.[1] The electronegativity of the nitrogen atom draws electron density from the ring, making the entire system electron-deficient.[1] Furthermore, in the presence of even weak acids, the nitrogen is readily protonated, forming a pyridinium salt. This positively charged species is highly deactivated towards further reaction with electrophiles.
Q2: I'm attempting a Friedel-Crafts alkylation on a pyridine ring, and it's not working. What is the problem?
Friedel-Crafts reactions typically fail with pyridine for two primary reasons.[1][2] Firstly, the Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the basic nitrogen atom.[2] This coordination deactivates the pyridine ring to an even greater extent than protonation, rendering it highly resistant to electrophilic aromatic substitution.[2] Secondly, this coordination complex is often insoluble and precipitates from the reaction mixture.
Q3: My nucleophilic aromatic substitution (SNA_r) on a halopyridine is sluggish. I thought the electron-withdrawing nature of the nitrogen should facilitate this reaction.
While the nitrogen atom does make the pyridine ring more susceptible to nucleophilic attack than benzene, the reaction's success is highly dependent on the position of the leaving group and the reaction conditions. Nucleophilic substitution is most favorable at the C2 and C4 positions because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[3][4] If your leaving group is at the C3 position, the reaction will be significantly slower as this stabilization is not possible.[4]
In-Depth Troubleshooting Guides
Issue 1: Poor Reactivity in N-Alkylation and N-Acylation Reactions
If you are experiencing low yields or slow reaction times when attempting to alkylate or acylate the pyridine nitrogen, consider the following strategies to enhance its nucleophilicity.
The primary issue is often the inherent electronic properties of the pyridine ring, where the nitrogen's lone pair is less available for nucleophilic attack than in aliphatic amines. Substituent effects also play a significant role; electron-withdrawing groups on the ring will further decrease the nitrogen's nucleophilicity.[5][6]
Caption: Troubleshooting workflow for low N-alkylation/acylation reactivity.
Protocol 1: Solvent and Base Optimization
For simple alkylations, the choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are generally preferred over protic solvents, which can hydrogen-bond with the nitrogen lone pair, reducing its nucleophilicity. If your substrate is prone to protonation by the alkylating agent's counter-ion, the addition of a non-nucleophilic base like potassium carbonate or proton sponge can be beneficial.
Protocol 2: Conversion to Pyridine N-Oxide for Enhanced Reactivity
Formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring.[1] The N-oxide oxygen atom is a strong electron donor, increasing the electron density of the ring and making it more susceptible to electrophilic attack.
-
Step 1: N-Oxide Formation. In a fume hood, dissolve the pyridine derivative in a suitable solvent like acetic acid or dichloromethane.
-
Step 2: Addition of Oxidizing Agent. Slowly add an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at a controlled temperature (often 0 °C to room temperature).
-
Step 3: Monitoring and Workup. Monitor the reaction by TLC or LC-MS. Upon completion, quench any remaining oxidant and perform an appropriate aqueous workup to isolate the pyridine N-oxide.
The resulting N-oxide can then be used in subsequent reactions, often exhibiting significantly different reactivity patterns compared to the parent pyridine.
Issue 2: Failure of Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Direct electrophilic substitution on pyridine is notoriously difficult due to the deactivating effect of the nitrogen atom.[1][7]
The electron-deficient nature of the pyridine ring makes it a poor nucleophile for electrophilic attack. Furthermore, the reaction conditions often lead to the formation of a pyridinium salt, which is even more deactivated.
Caption: Decision tree for activating pyridine for electrophilic substitution.
Protocol 1: Electrophilic Substitution via Pyridine N-Oxide
The formation of a pyridine N-oxide dramatically alters the regioselectivity and facility of electrophilic substitution. The electron-donating N-oxide group directs incoming electrophiles primarily to the C4 position.
-
Step 1: Synthesize the Pyridine N-Oxide. Follow Protocol 2 outlined in the previous section.
-
Step 2: Perform Electrophilic Substitution. Subject the pyridine N-oxide to the desired electrophilic substitution conditions (e.g., nitration with H₂SO₄/HNO₃).
-
Step 3: Deoxygenation (if required). The N-oxide can be removed in a subsequent step using a reducing agent like PCl₃ or PPh₃ to yield the substituted pyridine.
Protocol 2: Lewis Acid-Mediated C-H Functionalization
Recent advances have shown that certain transition metal catalysts, in conjunction with Lewis acids, can direct C-H functionalization at positions that are otherwise difficult to access.[8][9] For instance, iridium-catalyzed borylation can occur at the C3 position.[9]
-
Step 1: Catalyst and Ligand Selection. Choose an appropriate transition metal catalyst (e.g., an Iridium complex) and ligand.
-
Step 2: Lewis Acid Additive. A Lewis acid is often required to coordinate to the pyridine nitrogen and modulate its electronic properties.
-
Step 3: Reaction Setup and Monitoring. These reactions are typically performed under inert atmosphere with careful control of temperature and reaction time.
Issue 3: Sluggish Nucleophilic Aromatic Substitution (SNA_r)
While more facile than on benzene, SNA_r on pyridines can still be challenging.
As mentioned, the position of the leaving group is paramount. Reactions at the C3 position are inherently slower. Other factors include the nature of the leaving group and the nucleophile's strength.
Strategy 1: Activation via N-Alkylation or N-Oxidation
Converting the pyridine to a pyridinium salt by N-alkylation or to a pyridine N-oxide can significantly activate the ring towards nucleophilic attack.[3]
Strategy 2: Lewis Acid Catalysis
The use of a Lewis acid, such as a zinc-based catalyst, can activate the pyridine ring towards nucleophilic aromatic substitution by binding to the nitrogen.[10][11][12][13] This approach has been shown to be effective for a variety of nucleophiles under mild conditions.[12]
| Activation Strategy | Leaving Group Position | Relative Reaction Rate | Reference |
| None | C2/C4 | Moderate | [3] |
| None | C3 | Very Slow | [4] |
| N-Alkylation | C2/C4 | Fast | [3] |
| Lewis Acid (Zn-based) | C2/C4 | Fast | [10][12] |
Conclusion
The seemingly low reactivity of pyridine nitrogen presents a fascinating set of challenges that can be overcome with a solid understanding of its electronic nature and the application of modern synthetic methodologies. By considering strategies such as N-oxide formation, Lewis acid activation, and transition metal catalysis, researchers can unlock a vast chemical space for the functionalization of this important heterocyclic motif. This guide provides a starting point for troubleshooting common issues, and we encourage you to delve into the cited literature for a more comprehensive understanding of these powerful techniques.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. quora.com [quora.com]
- 5. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
Alternative methods for Boc deprotection to avoid acid-labile substrates
Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) group removal in the presence of acid-sensitive functionalities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with standard acidic deprotection protocols. Here, we provide in-depth technical guidance, field-proven insights, and troubleshooting solutions for alternative, milder deprotection strategies.
Introduction: The Challenge of Deprotecting Acid-Labile Substrates
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability and predictable reactivity.[1] However, its cleavage traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] While effective, these harsh conditions can be detrimental to molecules containing acid-sensitive functional groups, such as certain esters, glycosidic bonds, or other protecting groups like trityl. This can lead to undesired side reactions, product degradation, and reduced yields, complicating synthetic pathways.
This guide explores a range of alternative methods that circumvent the use of strong acids, offering milder conditions to preserve the integrity of your sensitive substrates.
Alternative Deprotection Methodologies
Here we detail several reliable, non-acidic or mildly acidic methods for Boc deprotection. Each section provides the mechanistic rationale, a detailed experimental protocol, and a summary of key parameters.
Thermal Deprotection
Thermally induced deprotection offers a "green" and catalyst-free alternative for the removal of Boc groups.[2] The mechanism involves the fragmentation of the carbamate to form the corresponding amine, isobutylene, and carbon dioxide.[2] This method is particularly attractive as it avoids the use of any acidic or basic reagents.
Experimental Protocol: Thermal Deprotection in Boiling Water
This protocol is adapted from methodologies that highlight the use of water as a neutral medium at elevated temperatures.[1][3]
-
Preparation: Suspend the N-Boc protected amine (1.0 mmol) in deionized water (10-20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (100°C) and maintain for a period ranging from 10 minutes to 2 hours, depending on the substrate.[1]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If the product is soluble, the water can be removed under reduced pressure. If the product precipitates or is not water-soluble, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by standard methods such as column chromatography or recrystallization if necessary.
Experimental Protocol: Thermal Deprotection in Continuous Flow
For substrates requiring higher temperatures, a continuous flow setup can be advantageous, allowing for precise temperature control and shorter reaction times.[4][5]
-
Setup: Prepare a solution of the N-Boc protected amine in a suitable solvent such as methanol or trifluoroethanol.[4]
-
Reaction: Pump the solution through a heated reactor coil at a temperature ranging from 240°C to 270°C.[4] The residence time is typically controlled by the flow rate and reactor volume, often around 30 minutes.[4]
-
Collection: The product stream is cooled and collected at the reactor outlet.
-
Work-up: The solvent is removed under reduced pressure to yield the deprotected amine. This method often provides a clean product that may not require further purification.[6]
Diagram: Workflow for Thermal Boc Deprotection
Caption: General workflow for thermal Boc deprotection.
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder alternative to strong Brønsted acids for Boc removal. These methods are often performed under anhydrous conditions and can be highly selective.
A. Zinc Bromide (ZnBr₂) in Dichloromethane
Zinc bromide is particularly effective for the selective deprotection of Boc groups from secondary amines and can be used in the presence of other acid-sensitive functionalities.[7][8] The zinc center is thought to coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[9][10]
Experimental Protocol: [7][11]
-
Preparation: Dissolve the N-Boc protected amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add anhydrous zinc bromide (2.0-3.0 eq.) to the solution.[7][12]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4 to 24 hours.[7][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove zinc salts. The filtrate is then washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining zinc bromide. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
B. Trimethylsilyl Iodide (TMSI)
TMSI provides a non-hydrolytic method for Boc deprotection, which is beneficial for substrates sensitive to water.[12][13] The reaction is believed to proceed through the formation of a silyl carbamate intermediate, which then fragments.[14]
Experimental Protocol: [12][13]
-
Preparation: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.
-
Reagent Addition: Add trimethylsilyl iodide (1.2-1.5 eq.) dropwise to the solution at room temperature.[13]
-
Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: The reaction is typically quenched by the addition of methanol. The solvent is then removed under reduced pressure to yield the crude product.
Catalytic Deprotection with Iron(III) Salts
The use of catalytic amounts of iron(III) salts, such as FeCl₃, presents a sustainable and efficient method for selective Boc deprotection.[15][16] This approach is noted for its clean reaction profile, often eliminating the need for a purification step.[15][17]
Experimental Protocol: [1]
-
Preparation: Dissolve the N,N'-diprotected amine (1.0 eq.) in dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of an iron(III) salt (e.g., FeCl₃, 0.3-1.0 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature until completion.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: The clean nature of the reaction often allows for the direct use of the product after solvent removal.[1]
Diagram: Decision Tree for Method Selection
Caption: Decision tree for selecting an alternative Boc deprotection method.
Mild Deprotection with Oxalyl Chloride in Methanol
A combination of oxalyl chloride and methanol provides a mild and efficient system for the deprotection of a wide range of N-Boc protected amines, including aliphatic, aromatic, and heterocyclic substrates.[18][19][20] This method proceeds at room temperature and shows tolerance for various functional groups.[18][20]
Experimental Protocol: [18][20]
-
Preparation: Dissolve the N-Boc protected substrate in methanol.
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.[18][20]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[1]
Comparative Summary of Alternative Methods
| Method | Reagents | Temperature | Time | Key Advantages | Potential Issues |
| Thermal (Water) | Water | 100°C | 10 min - 2 h | Green, catalyst-free | Substrate must be thermally stable; long reaction times for some substrates.[1][2] |
| Thermal (Flow) | Methanol or TFE | 240-270°C | ~30 min | Fast, clean, avoids aqueous workup | Requires specialized equipment; high temperatures may not be suitable for all substrates.[4][6] |
| Zinc Bromide | ZnBr₂, DCM | Room Temp. | 4 - 24 h | Mild, good for secondary amines | Requires anhydrous conditions; longer reaction times.[7][12] |
| TMSI | TMSI, DCM/CHCl₃ | Room Temp. | Overnight | Non-hydrolytic, mild | Reagent is moisture-sensitive; requires inert atmosphere.[12][14] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM | Room Temp. | Varies | Catalytic, often no purification needed | Scope may be substrate-dependent.[15] |
| Oxalyl Chloride | (COCl)₂, Methanol | Room Temp. | 1 - 4 h | Mild, fast, good functional group tolerance | Reagent is corrosive and moisture-sensitive.[18][20] |
Troubleshooting Guide & FAQs
Q1: My thermal deprotection is very slow or incomplete. What can I do?
A1: For aqueous thermal deprotections, ensure the substrate has at least partial solubility in hot water. If not, consider using a co-solvent, though this may alter the "green" aspect of the method. For continuous flow methods, you can try increasing the temperature or the residence time. However, be mindful of potential thermal degradation of your product.[4] Some substrates are inherently less reactive to thermal conditions, particularly certain alkyl amines.[4]
Q2: I am observing side products with my Lewis acid deprotection. How can I minimize them?
A2: The formation of side products, such as t-butylation of electron-rich aromatic rings, can be an issue.[21] Ensure you are using anhydrous conditions, as water can interfere with the Lewis acid. Using the minimum effective amount of the Lewis acid can also help. If t-butylation is a persistent problem, consider adding a scavenger like triisopropylsilane (TIS) to your reaction mixture.[22][23]
Q3: The iron(III) catalyzed deprotection is not working for my substrate. Are there any modifications I can try?
A3: The efficiency of the iron(III) catalysis can be substrate-dependent. You can screen different iron(III) salts (e.g., chloride, bromide, acetylacetonate). In some cases, the addition of an additive like TMSCl has been shown to improve results. Ensure your starting material is pure, as impurities can sometimes poison the catalyst.
Q4: My substrate has multiple Boc groups. Can I achieve selective deprotection?
A4: Selective deprotection can be challenging but is sometimes possible. Thermal deprotection in continuous flow has shown promise in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[4][5] Basic conditions, using reagents like sodium carbonate, can sometimes selectively cleave Boc groups from electron-deficient amines (e.g., on indoles or pyrroles) while leaving others intact.[24]
Q5: I am concerned about the generation of potentially genotoxic impurities (PGIs) from the tert-butyl cation. Which methods are safer in this regard?
A5: This is a valid concern, especially in pharmaceutical development.[21] Thermal deprotection methods are advantageous as they proceed through a fragmentation mechanism that generates isobutylene, avoiding the formation of a free tert-butyl cation.[2] This minimizes the risk of alkylation side reactions and the formation of genotoxic byproducts.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Zinc Bromide [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 15. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scalable Synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Welcome to the Technical Support Center for the scalable synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the necessary knowledge to confidently execute this synthesis on a scalable level, ensuring high yield and purity.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is favored for the 2-amino group of the 4-methoxypyridine scaffold due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. However, challenges in achieving complete reaction, minimizing side products, and developing a scalable purification process are often encountered. This guide provides a comprehensive overview of a reliable synthetic protocol and addresses common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the Boc protection of 2-amino-4-methoxypyridine?
A1: The most prevalent and scalable method involves the reaction of 2-amino-4-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent. A common and effective combination is using triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Q2: Why is a base necessary for this reaction?
A2: A base is crucial for several reasons. Firstly, it deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. Secondly, it neutralizes the acidic byproducts generated during the reaction, driving the equilibrium towards the product.
Q3: Can I run this reaction without a solvent?
A3: While some Boc protection reactions can be performed neat, for a scalable synthesis of this specific compound, using a solvent is highly recommended. A solvent ensures proper mixing of the reagents, helps to control the reaction temperature, and facilitates a more controlled reaction rate.
Q4: What are the main safety concerns with the reagents used in this synthesis?
A4: Di-tert-butyl dicarbonate (Boc₂O) is a flammable solid and is toxic if inhaled. It can also cause skin and eye irritation. 2-Amino-4-methoxypyridine is harmful if swallowed and can cause skin and eye irritation. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (2-amino-4-methoxypyridine) is more polar than the Boc-protected product. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Cause A: Incomplete Reaction
-
Evidence: TLC analysis shows a significant amount of remaining 2-amino-4-methoxypyridine.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., overnight) at room temperature.
-
Increase Temperature: Gently heat the reaction mixture to 30-40°C to increase the reaction rate. Monitor by TLC to avoid potential side reactions at elevated temperatures.
-
Check Reagent Stoichiometry: Ensure that at least 1.1 to 1.2 equivalents of Boc₂O are used. For less reactive amines, a larger excess may be necessary.
-
Possible Cause B: Poor Quality of Reagents
-
Evidence: The reaction fails to proceed even with extended reaction times and adjusted stoichiometry.
-
Solution:
-
Use Fresh Boc₂O: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture. Use a fresh bottle or a properly stored container.
-
Purify Starting Material: If the 2-amino-4-methoxypyridine has been stored for a long time or appears discolored, consider recrystallizing it before use.
-
Possible Cause C: Inefficient Basing
-
Evidence: The reaction stalls, and you observe a heterogeneous mixture.
-
Solution:
-
Stronger Base: Consider using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a tertiary amine base like triethylamine (TEA). DMAP is a more potent acylation catalyst.[2]
-
Ensure Proper Mixing: On a larger scale, ensure that the stirring is efficient to keep all reagents in suspension and well-mixed.
-
Problem 2: Formation of a White Precipitate (Di-Boc Product)
Possible Cause: Over-reaction leading to N,N-di(Boc)-protected product
-
Evidence: The isolated product has a different TLC Rf value than the desired mono-Boc product and may appear as a white precipitate.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. A slight excess (1.1-1.2 equivalents) is generally sufficient.
-
Control Temperature: Running the reaction at room temperature or below can help to minimize the formation of the di-Boc byproduct.
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the reaction mixture can help to maintain a low instantaneous concentration, favoring mono-protection.
-
Problem 3: Difficulty in Product Purification
Possible Cause A: Co-elution of Impurities during Chromatography
-
Evidence: The product appears pure by TLC but shows impurities in NMR or HPLC analysis after column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent gradients (e.g., a shallower gradient of ethyl acetate in hexane) to improve separation.
-
Consider an Alternative Purification Method: Recrystallization is a highly effective and scalable purification technique for this compound.
-
Possible Cause B: Oily Product Instead of a Solid
-
Evidence: The product does not solidify upon concentration.
-
Solution:
-
Recrystallization: This is the most effective method to obtain a crystalline solid. See the detailed protocol below.
-
Trituration: If recrystallization is challenging, triturating the oil with a non-polar solvent like hexane or pentane can sometimes induce crystallization.
-
Experimental Protocols
Scalable Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 2-Amino-4-methoxypyridine | 124.14 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 19.3 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 13.4 mL | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxypyridine (10.0 g).
-
Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.
-
Add triethylamine (13.4 mL) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (19.3 g) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound as a white to off-white solid.
Visualizations
Reaction Workflow
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a key intermediate in the synthesis of various kinase inhibitors and other bioactive molecules.[1] Its purity directly influences the quality of the final drug product, making robust analytical methods for its assessment paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this critical intermediate, supported by experimental data and protocols.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, by-products, and degradation products.[2]
The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. This compound, with its pyridine and carbamate moieties, possesses moderate polarity. A reversed-phase HPLC (RP-HPLC) method is therefore the logical choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the main compound from both more polar and less polar impurities.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A stability-indicating RP-HPLC method is essential for resolving the active pharmaceutical ingredient from its potential degradation products and process-related impurities.[4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution is employed to ensure the separation of a wide range of impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (determined by UV scan of the main compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Data Analysis:
-
Purity is calculated using the area percentage method, where the peak area of the main compound is expressed as a percentage of the total peak area in the chromatogram.
-
For quantitative assay determination, a calibration curve is constructed using a reference standard of known purity.
-
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines and USP General Chapter <1225> to ensure it is suitable for its intended purpose.[6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][9] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Forced Degradation Studies: A Deeper Look into Stability
Forced degradation, or stress testing, is a critical component of method validation.[10][11][12] It helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.[4][5][11]
Samples of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the developed HPLC method to assess for degradation and to ensure that any degradation products are well-separated from the main peak.
Visualizing the HPLC Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. rjptonline.org [rjptonline.org]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 9. drugfuture.com [drugfuture.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
A Comparative Guide to the Spectroscopic Validation of tert-butyl (4-methoxypyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals
Abstract: In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, unambiguous structural confirmation is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of tert-butyl (4-methoxypyridin-2-yl)carbamate. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive workflow for structural elucidation. This document explains the causality behind experimental choices, offers field-proven insights for data interpretation, and contrasts the target molecule's spectral data with a potential isomer to underscore the power of a multi-faceted analytical approach.
Introduction: The Imperative of Structural Integrity
tert-Butyl (4-methoxypyridin-2-yl)carbamate is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in medicinal chemistry. The molecule incorporates a pyridine ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group. The precise arrangement of these functional groups is critical to its reactivity and utility in multi-step syntheses. Errors in structural assignment can lead to the generation of unintended products, significant loss of resources, and flawed biological data.
Therefore, a rigorous, multi-technique spectroscopic validation is not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stability of the compound. This guide will walk through the logical workflow for confirming its structure, demonstrating how each analytical technique provides a unique and complementary piece of the structural puzzle.
The Spectroscopic Validation Workflow
A robust validation strategy relies on orthogonal techniques that probe different aspects of the molecule's structure. Our approach integrates mass spectrometry to determine the molecular weight with NMR and FTIR spectroscopy to map the specific arrangement of atoms and functional groups.
A Senior Application Scientist's Guide to Boc Protection of Aminopyridines: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic protection of amine functional groups is a cornerstone of successful multi-step synthesis. Among the various protecting groups, the tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability in a wide range of conditions and its straightforward removal under acidic protocols. However, when the substrate is an aminopyridine, this routine protection can become a significant synthetic roadblock. This guide provides an in-depth, objective comparison of common and advanced methods for the Boc protection of aminopyridines, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Challenge: The Dual Nature of Aminopyridines
Aminopyridines present a unique challenge due to the electronic properties of the pyridine ring. The endocyclic nitrogen atom is electron-withdrawing, which significantly reduces the nucleophilicity of the exocyclic amino group. This decreased reactivity often leads to sluggish or incomplete reactions with the standard Boc protection reagent, di-tert-butyl dicarbonate (Boc₂O). Consequently, forcing conditions, such as high temperatures or prolonged reaction times, may be required, which can lead to undesired side products. A common side reaction is the formation of the di-Boc protected amine, where both hydrogen atoms of the primary amine are substituted. This over-reaction reduces the yield of the desired mono-Boc product and complicates purification.
This guide will compare three primary methods for the Boc protection of aminopyridines, evaluating their efficacy in terms of yield, reaction time, and selectivity for mono-protection.
Method 1: The Standard Approach (Boc₂O with Base)
The most straightforward method for Boc protection involves the reaction of the amine with Boc₂O in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate. While effective for many aliphatic and some aromatic amines, this method often struggles with the less nucleophilic aminopyridines.
A variation of this standard approach employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a more potent acylating agent than Boc₂O itself, accelerating the reaction with the weakly nucleophilic aminopyridine.
Caption: DMAP-catalyzed Boc protection mechanism.
Method 2: Enhanced Reactivity with EDCI/HOBT Activation
To overcome the inherent low reactivity of aminopyridines, a more potent activation strategy can be employed using coupling reagents typically found in peptide synthesis. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base like triethylamine has been shown to be highly effective. In this system, it is proposed that an active ester of the Boc group is formed in situ, which then rapidly reacts with the aminopyridine. This method significantly enhances both the reaction rate and the yield, while also improving the selectivity for the desired mono-Boc product.
Caption: General workflow for EDCI/HOBT mediated Boc protection.
Method 3: A Specialized Solution for Highly Deactivated Systems (NaI/DMAP)
For particularly electron-deficient aminopyridines, such as those bearing additional electron-withdrawing groups (e.g., a nitro group), even the DMAP-catalyzed method may fail. In these challenging cases, a novel and highly efficient method employing a combination of sodium iodide (NaI), DMAP, and Boc₂O has been developed. This system leads to a remarkably fast reaction, often proceeding to completion in seconds at room temperature, even for these highly unreactive substrates.[1]
Comparative Performance Data
The following table summarizes the experimental results for the Boc protection of various aminopyridine isomers using the different methods described. This data provides a clear comparison of the efficacy of each approach.
| Substrate | Method | Reagents | Solvent | Time | Yield (%) | Mono/Di Ratio | Reference |
| 2-Aminopyridine | Standard (DMAP catalyzed) | Boc₂O, TEA, DMAP | DCM | 8 h | 60% | 4:1 | [1][2] |
| 2-Aminopyridine | EDCI/HOBT Activated | Boc₂O, EDCI, HOBT, TEA | DCM | 2 h | 90% | 20:1 | [1] |
| 3-Aminopyridine | Standard (DMAP catalyzed) | Boc₂O, TEA, DMAP | DCM | 8 h | 65% | 5:1 | [1] |
| 3-Aminopyridine | EDCI/HOBT Activated | Boc₂O, EDCI, HOBT, TEA | DCM | 1 h | 85% | 50:1 | [1] |
| 4-Aminopyridine | Standard (No catalyst) | Boc₂O | Acetonitrile | 3 h | >95% (crude) | N/A | [3] |
| 4-Aminopyridine | EDCI/HOBT Activated | Boc₂O, EDCI, HOBT, TEA | DCM | 0.5 h | 90% | 20:1 | [1] |
| 4-Amino-3-nitropyridine | Standard (TEA only) | Boc₂O, TEA | THF | No Reaction | 0% | N/A | [2] |
| 4-Amino-3-nitropyridine | NaI/DMAP Activated | Boc₂O, NaI, DMAP | THF | 10 sec | >98% | N/A | [2] |
Experimental Protocols
Method 1: Standard DMAP-Catalyzed Protection of 2-Aminopyridine
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add triethylamine (2.2 mL, 16 mmol) and 4-(dimethylamino)pyridine (0.01 g, 0.08 mmol).
-
Add di-tert-butyl dicarbonate (3.5 g, 16 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (pyridin-2-yl)carbamate.[1][2]
Method 2: EDCI/HOBT Activated Protection of 4-Aminopyridine
-
Dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 4.6 g, 23.8 mmol), 1-hydroxybenzotriazole (HOBT, 0.1 g, 0.8 mmol), and triethylamine (TEA, 2.4 g, 23.8 mmol).
-
Add di-tert-butyl dicarbonate (4.0 g, 18.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 30 minutes, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford pure tert-butyl (pyridin-4-yl)carbamate.[1]
Method 3: NaI/DMAP Activated Protection of 4-Amino-3-nitropyridine
-
Dissolve 4-amino-3-nitropyridine (1.0 equiv) and sodium iodide (1.0 equiv) in tetrahydrofuran (THF).
-
Add 4-(dimethylamino)pyridine (DMAP, 2.0 equiv) followed by di-tert-butyl dicarbonate (5.0 equiv).
-
Stir the reaction at room temperature. The reaction is typically complete within seconds, often accompanied by the formation of a gel.
-
The product can be isolated after an appropriate aqueous work-up.[2]
Conclusion and Recommendations
The selection of an appropriate Boc protection method for aminopyridines is critical for achieving high yields and simplifying purification.
-
For moderately reactive aminopyridines (e.g., 4-aminopyridine) , a simple procedure with Boc₂O in a suitable solvent may be sufficient.[3]
-
For less reactive isomers like 2- and 3-aminopyridine , the standard DMAP-catalyzed method provides moderate yields but suffers from longer reaction times and the formation of di-Boc byproducts.[1][2]
-
The EDCI/HOBT activated method offers a superior alternative for all aminopyridine isomers, providing excellent yields and high selectivity for the mono-Boc product in significantly shorter reaction times.[1] This should be considered the go-to method for reliable and efficient protection.
-
For exceptionally deactivated aminopyridines , the NaI/DMAP activated method is a powerful tool, enabling protection where other methods fail.[2]
By understanding the underlying reactivity of aminopyridines and selecting the appropriate protection strategy, researchers can navigate this common synthetic challenge with greater efficiency and success.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester and Related Pyridine Scaffolds
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a cornerstone scaffold in modern drug discovery, present in a multitude of approved therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged heterocycle. However, the reactivity of the pyridine ring is exquisitely sensitive to the nature and position of its substituents. For medicinal chemists and process scientists, a deep, mechanistic understanding of how these substituents modulate reactivity is not merely academic—it is fundamental to the rational design of efficient and robust synthetic routes.
This guide provides an in-depth comparison of the reactivity of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester against other key pyridine derivatives. We will dissect the electronic and steric contributions of the 4-methoxy and 2-Boc-amino groups and provide experimental context for how this specific substitution pattern dictates the molecule's behavior in critical synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of our target molecule is governed by the interplay of two powerful directing groups positioned at strategic locations on the pyridine ring.
The 4-Methoxy Group: An Electron-Donating Powerhouse
The methoxy group at the C4 position is a strong electron-donating group (EDG) primarily through resonance (+R effect). The oxygen's lone pairs can delocalize into the pyridine ring, increasing the electron density at the C2, C6, and nitrogen atoms.[1] This has several profound consequences:
-
Increased Basicity: The enhanced electron density on the ring nitrogen makes 4-methoxypyridine significantly more basic than unsubstituted pyridine.[1]
-
Activation towards Electrophiles: The ring is more nucleophilic and thus more reactive towards electrophilic attack, although electrophilic aromatic substitution (SEAr) on pyridines is generally challenging.[2][3]
-
Deactivation towards Nucleophiles: The increased electron density makes the ring less electrophilic and therefore less susceptible to nucleophilic aromatic substitution (SNAr) compared to an unsubstituted or electron-withdrawn pyridine.
References
The Strategic Advantage of tert-Butyl (4-methoxypyridin-2-yl)carbamate in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug development program. Among the myriad of heterocyclic scaffolds, substituted pyridines are of paramount importance, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical analysis of the efficacy of tert-butyl (4-methoxypyridin-2-yl)carbamate as a strategic building block in API synthesis. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, with a particular focus on the synthesis of the novel antibiotic, Gepotidacin (GSK2140944).
The Pivotal Role of the 2-Amino-4-methoxypyridine Scaffold
The 2-amino-4-methoxypyridine moiety is a key pharmacophore found in a range of biologically active molecules. Its unique electronic and structural features allow for precise molecular interactions with biological targets. A prime example of its significance is in the structure of Gepotidacin, a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor.[3] The synthesis of this complex API hinges on the efficient incorporation of the 2-amino-4-methoxypyridine core.
tert-Butyl (4-methoxypyridin-2-yl)carbamate: A Superior Building Block
While the direct use of 2-amino-4-methoxypyridine is feasible, the presence of a reactive primary amine can lead to undesired side reactions and complicate synthetic pathways. The use of a Boc-protected form, tert-butyl (4-methoxypyridin-2-yl)carbamate, offers a distinct strategic advantage. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle to modulate the nucleophilicity of the amino group, thereby enabling cleaner and more controlled downstream functionalization.
Causality Behind the Choice of Boc Protection:
-
Chemoselectivity: The Boc group effectively "masks" the 2-amino functionality, preventing it from participating in unwanted reactions during subsequent synthetic steps, such as acylation or alkylation at other positions of the molecule. This ensures that the desired transformations occur with high precision.
-
Improved Solubility: The introduction of the bulky and lipophilic tert-butyl group can enhance the solubility of the pyridine intermediate in organic solvents, facilitating homogenous reaction conditions and simplifying purification processes.
-
Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be efficiently removed under mild acidic conditions, ensuring the timely unmasking of the amino group for subsequent coupling reactions. This orthogonality is a cornerstone of modern multi-step synthesis.
Comparative Analysis: Synthesis of a Key Gepotidacin Precursor
To objectively evaluate the efficacy of tert-butyl (4-methoxypyridin-2-yl)carbamate, we will compare two synthetic approaches to a key pyridine-containing fragment of Gepotidacin.
Scenario 1: Direct Acylation of 2-Amino-4-methoxypyridine
This approach involves the direct coupling of 2-amino-4-methoxypyridine with a carboxylic acid partner. While seemingly more direct, this route can be fraught with challenges.
Potential Issues:
-
Over-acylation: The presence of the pyridine ring nitrogen and the exocyclic amine can lead to multiple acylation products, reducing the yield of the desired product and necessitating complex purification.
-
Competing Reactions: The nucleophilic amino group can interfere with other desired transformations in the molecule.
-
Poor Solubility: 2-amino-4-methoxypyridine has limited solubility in some common organic solvents, which can lead to heterogeneous reaction mixtures and lower yields.[4]
Scenario 2: Synthesis via tert-Butyl (4-methoxypyridin-2-yl)carbamate
This strategy involves the initial protection of 2-amino-4-methoxypyridine as its Boc-carbamate, followed by the desired synthetic transformations, and concluding with the deprotection of the amino group for the final coupling step.
Experimental Workflow Comparison
Below is a generalized comparative workflow for the synthesis of a key amide intermediate for a Gepotidacin-like molecule.
Caption: Comparative workflow of direct acylation versus a Boc-protected strategy.
Quantitative Data Comparison
| Parameter | Scenario 1: Direct Acylation | Scenario 2: Boc-Protected Strategy |
| Starting Material | 2-Amino-4-methoxypyridine | tert-Butyl (4-methoxypyridin-2-yl)carbamate |
| Key Transformation | Direct Amide Coupling | Amide Coupling followed by Deprotection |
| Typical Yield | 40-60% | 85-95% (for coupling), >95% (for deprotection) |
| Purity Profile | Often requires extensive chromatography | High purity after simple work-up |
| Scalability | Challenging due to side reactions and purification | Readily scalable with predictable outcomes |
Note: The yield and purity data are representative values based on analogous transformations reported in the literature. Specific outcomes will depend on the exact substrates and reaction conditions.
Alternative Building Blocks and Their Limitations
While tert-butyl (4-methoxypyridin-2-yl)carbamate offers significant advantages, it is important to consider other potential building blocks for the introduction of the 2-amino-4-methoxypyridine moiety.
-
2-Chloro-4-methoxypyridine: This building block can be used in nucleophilic aromatic substitution (SNAr) reactions with an amine. However, these reactions often require harsh conditions (high temperatures, strong bases) and may not be compatible with sensitive functional groups elsewhere in the molecule.
-
2-Bromo-4-methoxypyridine: Similar to the chloro-analogue, this can be used in SNAr or in palladium-catalyzed cross-coupling reactions. While effective, the cost of the bromo-derivative and the palladium catalyst can be prohibitive for large-scale synthesis.
-
Synthesis from 2-amino-4-chloropyridine: An alternative route to 2-amino-4-methoxypyridine itself involves the nucleophilic substitution of 2-amino-4-chloropyridine with sodium methoxide.[4] While this provides the unprotected amine, it adds an extra step to the overall synthesis if the Boc-protected form is ultimately desired for subsequent reactions.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS No. 551950-46-0) is a valuable building block in medicinal chemistry.[1] However, its proper handling and disposal are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe disposal of this compound. It is designed to empower you, my fellow scientists, with the knowledge to manage this chemical waste stream responsibly, from the point of generation to its final disposition.
Hazard Assessment: A Structurally-Informed Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, we can infer its likely hazard profile by examining its structural motifs: the pyridine ring and the tert-butyl carbamate (Boc) protecting group. This chemical analogy approach is a cornerstone of laboratory safety for new chemical entities.
-
Pyridine Core: Pyridine and its derivatives are often classified as hazardous substances. Pyridine itself is considered a U-series hazardous waste by the EPA, known for being flammable and harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
-
Carbamate Group: While the parent tert-butyl carbamate is not always considered hazardous under OSHA standards[5][6], many functionalized carbamates and related pyridine structures exhibit notable biological activity and potential for irritation. Safety data for analogous compounds, such as (5-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester and tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate, indicate hazards such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[7][8]
Based on this analysis, it is imperative to handle this compound as a hazardous chemical. Laboratory personnel should treat all waste forms of this compound—whether unused, surplus, or contaminated—as hazardous waste.[9]
| Hazard Category | Anticipated Classification | Rationale |
| Acute Oral Toxicity | Harmful if swallowed | Based on data for structurally similar pyridine-carbamate compounds.[8][10] |
| Skin Irritation | Causes skin irritation | A common hazard for functionalized pyridine derivatives.[7][11] |
| Eye Irritation | Causes serious eye irritation | A common hazard for functionalized pyridine derivatives.[7][8][11] |
| Environmental Hazard | Potential for environmental harm | Pyridine derivatives can be environmental pollutants; drain disposal is unacceptable.[12] |
The Disposal Protocol: A Step-by-Step Operational Plan
The following protocol ensures that waste is handled in a manner that is safe, compliant, and environmentally responsible. The guiding principle is that all chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][13] Never dispose of this chemical in the regular trash or down the drain.[14][15]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[16]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
-
Designate a Waste Stream: This compound should be disposed of as solid organic chemical waste .
-
Collect at the Source: Collect waste this compound solid and any materials heavily contaminated with it (e.g., weighing paper, contaminated paper towels) in a designated waste container.
-
Do Not Mix: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[17][18]
Step 3: Containerization and Labeling
The waste container must be appropriate for the waste type and clearly labeled to ensure the safety of all personnel who may handle it.
-
Container Selection: Use a chemically compatible, sealable container with a wide mouth for easy addition of solid waste. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, free of leaks or damage.[19]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled. Use your institution's official hazardous waste tag.[9][13] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: This compound
-
The specific constituents and their approximate percentages.
-
The date waste was first added.
-
Your name, laboratory, and contact information.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13][17]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Store the waste container within a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[9][13] This is a key EPA requirement.
Step 5: Final Disposal via EHS
Your institution's EHS department is responsible for the final collection and disposal of the waste.
-
Request Pickup: Once the container is full or you are finished with the process that generates this waste, complete the date on the hazardous waste tag and submit a chemical waste collection request to your EHS office.[9]
-
Recommended Disposal Method: The standard and most environmentally sound disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste treatment facility.[2][8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don Additional PPE: If necessary, upgrade your PPE (e.g., add a respirator for a large, dusty spill).
-
Contain and Clean:
-
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep up the material and place it into your designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cloth in the waste container.
-
-
Dispose of as Hazardous Waste: All materials used for the cleanup must be disposed of as hazardous waste along with the chemical itself.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific research. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
- 1. CAS 551950-46-0 | this compound - Synblock [synblock.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. aksci.com [aksci.com]
- 8. anichemllc.com [anichemllc.com]
- 9. vumc.org [vumc.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acs.org [acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. acewaste.com.au [acewaste.com.au]
- 19. danielshealth.com [danielshealth.com]
Personal protective equipment for handling (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
-
Methoxypyridine Derivatives: Compounds containing a pyridine ring can be toxic if inhaled, ingested, or absorbed through the skin. Some pyridine derivatives have been shown to cause skin and eye irritation.[1][2][3][4]
-
Tert-butyl Carbamate Derivatives: Carbamates as a class of compounds can interfere with the nervous system by inhibiting acetylcholinesterase.[5][6][7] While the toxicity of this specific compound is not established, it is prudent to handle it with care to avoid potential neurological effects. Some carbamates are also suspected carcinogens.[8]
Given these potential hazards, all handling of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9] Direct contact with the skin and eyes must be avoided through the use of appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound. All PPE should comply with OSHA and NIOSH standards.[10][11][12][13][14][15]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | ANSI Z87.1 compliant safety glasses with side shields.[11] | Nitrile or neoprene gloves.[8] | Fully buttoned laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Preparing Solutions | Chemical splash goggles.[11] | Nitrile or neoprene gloves.[8] | Chemical-resistant apron over a laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Running Reactions | Chemical splash goggles.[11] | Nitrile or neoprene gloves.[8] | Laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[13] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | Air-purifying respirator with organic vapor cartridges, if significant dust or aerosols are generated.[10] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Always handle this compound within a certified chemical fume hood to control potential dust and vapors.
-
Avoid the generation of dust when handling the solid material.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound and decontaminate them after use.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.[16]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[16]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to ensure the safety of all laboratory personnel. The following workflow outlines the steps for managing a solid chemical spill.
Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All waste materials must be treated as hazardous waste.[17][18][19][20][21][22]
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, must be disposed of in the same hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic waste.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. clarionsafety.com [clarionsafety.com]
- 13. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. reach.cdc.gov [reach.cdc.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 19. epa.gov [epa.gov]
- 20. nipissingu.ca [nipissingu.ca]
- 21. vumc.org [vumc.org]
- 22. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


